4-(Bromomethyl)furan-2(5H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKGXRKDWIWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343523 | |
| Record name | 4-(Bromomethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61934-55-2 | |
| Record name | 4-(Bromomethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2(5H)-one from Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(bromomethyl)furan-2(5H)-one, a valuable building block in medicinal chemistry and drug development, from readily available furan derivatives. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its practical application in a laboratory setting.
Introduction
The furanone scaffold, particularly the 2(5H)-furanone (or butenolide) ring system, is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The introduction of a bromomethyl group at the C4-position enhances the synthetic utility of this scaffold, providing a reactive handle for further molecular elaboration and the construction of complex molecular architectures. This guide focuses on the efficient synthesis of this compound from common furan-based starting materials, presenting a critical evaluation of the available synthetic routes.
Primary Synthetic Strategy: A Two-Step Approach
The most direct and frequently implied synthetic route to this compound involves a two-step sequence commencing with a suitable furan derivative. This strategy hinges on the initial formation of a key intermediate, 4-(hydroxymethyl)-2(5H)-furanone, followed by its selective bromination.
Overall Synthetic Pathway:
Caption: General two-step synthesis of this compound.
Step 1: Synthesis of the Key Intermediate, 4-(Hydroxymethyl)-2(5H)-furanone
The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a precursor for various halogenated furanones has been demonstrated in the literature.[1] While direct, high-yield syntheses from simple furans are not extensively detailed in readily available literature, the general approach involves the oxidation and rearrangement of furan derivatives.
One plausible pathway starts from furfural, which can be oxidized to form a hydroxyfuranone intermediate. For instance, the oxidation of furfural with hydrogen peroxide can lead to 2(5H)-furanone derivatives.[2]
Conceptual Experimental Workflow for Step 1:
Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)-2(5H)-one.
Step 2: Bromination of 4-(Hydroxymethyl)-2(5H)-furanone
The conversion of the hydroxymethyl group to a bromomethyl group is a critical step. This transformation can be achieved using various brominating agents. While a direct protocol for this specific substrate is not explicitly detailed, analogous reactions on similar systems, such as the allylic bromination of 4-methyl-2(5H)-furanone, provide valuable insights. N-Bromosuccinimide (NBS) is a commonly employed reagent for such allylic and benzylic brominations, typically initiated by light or a radical initiator.[3][4][5]
Experimental Protocol for Allylic Bromination (Analogous System):
A known procedure for the bromination of 4-methyl-2(5H)-furanone involves reacting it with N-bromosuccinimide in carbon tetrachloride under reflux with irradiation from a 100 W lamp, yielding the corresponding 5-bromo-4-methyl-2(5H)-furanone in 89% yield.[6] This suggests that a similar radical-initiated bromination could be effective for the hydroxymethyl analogue, targeting the allylic position.
Table 1: Quantitative Data for Analogous Bromination
| Starting Material | Reagent (Equivalents) | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-methyl-2(5H)-furanone | NBS (1.08) | CCl₄ | Reflux, 100W lamp | 5-bromo-4-methyl-2(5H)-furanone | 89 | [6] |
Proposed Experimental Workflow for Step 2:
Caption: Proposed workflow for the bromination of the key intermediate.
Alternative Synthetic Considerations
While the two-step approach is the most direct, other furan derivatives could potentially serve as starting points.
-
From 2-Furoic Acid: Derivatives of 2-furoic acid can be transformed into furanones. However, this route would likely involve multiple steps, including reduction, rearrangement, and functional group manipulations, making it a less direct approach compared to starting from furfural or furfuryl alcohol.
-
From Itaconic Acid Derivatives: While structurally related, the synthesis from itaconic acid would require the introduction of the furan ring oxygen, representing a more complex synthetic challenge.
Data Summary
The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature.
Table 2: Summary of Synthetic Steps and Key Data
| Step | Starting Material | Key Reagents | Product | Expected Yield Range (%) | Key Considerations |
| 1 | Furfural | H₂O₂, Catalyst | 4-(Hydroxymethyl)-2(5H)-one | Moderate to Good | Optimization of oxidant and catalyst is crucial for selectivity. |
| 2 | 4-(Hydroxymethyl)-2(5H)-one | NBS, Radical Initiator | This compound | Good to Excellent | Control of reaction conditions to ensure selective allylic bromination and prevent ring bromination. |
Conclusion
The synthesis of this compound from furan derivatives is most effectively approached through a two-step sequence involving the formation of 4-(hydroxymethyl)-2(5H)-furanone, followed by a selective bromination of the hydroxymethyl group. While a complete, detailed protocol for this specific transformation is not consolidated in a single source, a combination of established methods for furanone synthesis and allylic bromination provides a robust framework for its successful laboratory preparation. This guide offers the necessary theoretical foundation and practical workflows to enable researchers and drug development professionals to efficiently synthesize this valuable chemical intermediate. Further optimization of the initial oxidation/rearrangement step from readily available furan precursors would be a valuable contribution to this field.
References
- 1. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arpi.unipi.it [arpi.unipi.it]
Technical Guide: Physicochemical Properties of 4-(Bromomethyl)furan-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-(bromomethyl)furan-2(5H)-one (CAS No. 61934-55-2). This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds of interest in medicinal chemistry and materials science.[1] This document consolidates available data on its physical and chemical characteristics, outlines a known synthetic protocol, and explores its chemical reactivity. All quantitative data are presented in clear, tabular formats, and key experimental and logical workflows are visualized using diagrams.
Physicochemical Properties
This compound is a yellow oil at room temperature.[2] Its core structure consists of a five-membered lactone ring, a versatile pharmacophore present in numerous natural products and bioactive molecules. The presence of a reactive bromomethyl group makes it a key intermediate for further chemical modifications.
General and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. The boiling point has been reported, although a specific melting point is not currently available in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 176.996 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Liquid, Yellow Oil | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 287 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | Not available | --INVALID-LINK-- |
| Purity (typical) | ≥95% | --INVALID-LINK-- |
| Storage Temperature | -20°C (freezer) | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 4.24 | singlet | CH₂ Br |
| 4.98 | singlet | CH₂ | ||
| 6.16 | singlet | CH | ||
| ¹³C NMR | CDCl₃ | 41.33 | C H₂Br | |
| 74.05 | C H₂ | |||
| 121.09 | C H | |||
| 155.42 | C | |||
| 178.32 | C =O |
Source: ChemicalBook.[2]
Synthesis and Reactivity
The synthesis of brominated 2(5H)-furanones is an area of active research due to their potential biological activities.[3]
Synthetic Protocol
A reported synthesis of this compound involves the hydrolysis of a precursor followed by extraction and purification.
Reaction Scheme:
Detailed Methodology:
-
A 5% aqueous sodium hydroxide solution (100 mL) is stirred with compound 7 (1.98 g, 7.68 mmol) at room temperature overnight.[2]
-
Upon completion of the reaction, the mixture is extracted with dichloromethane (3 x 150 mL).[2]
-
The combined organic phases are washed sequentially with a saturated aqueous sodium bicarbonate solution and distilled water.[2]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
The final product, a yellow oil, is purified by column chromatography with an eluent of hexane:ethyl acetate (4:1), yielding 150 mg (11% yield).[2]
Chemical Reactivity
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbon of the bromomethyl group and the electrophilic centers within the furanone ring.
Key Reactive Sites:
The bromomethyl group is susceptible to nucleophilic substitution reactions , allowing for the introduction of a wide range of functional groups.[1] This makes it an excellent precursor for the synthesis of various heterocyclic compounds. Furthermore, this moiety can participate in cross-coupling reactions , which are instrumental in constructing more complex molecular architectures.[1]
Applications in Research and Drug Development
The 2(5H)-furanone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products. These compounds have been shown to exhibit a range of activities, including antimicrobial and antiviral properties. Brominated furanones, in particular, have been investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[3] The reactivity of this compound makes it a valuable starting material for the synthesis of novel furanone derivatives with potential therapeutic applications.
Safety and Handling
This compound is classified as an acute oral toxicant (Category 4) and causes serious eye irritation (Category 2A).[3]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area with soap and plenty of water.
-
Store in a tightly sealed container in a dry, cool place, ideally in a freezer at -20°C.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, a known synthetic route, and its principal modes of reactivity. Further research to develop higher-yielding synthetic protocols and to explore its utility in the synthesis of novel bioactive compounds is warranted.
References
An In-Depth Technical Guide to 4-(Bromomethyl)furan-2(5H)-one: Synthesis, Properties, and Biological Significance
FOR IMMEDIATE RELEASE
A Comprehensive Overview of 4-(Bromomethyl)furan-2(5H)-one for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of this compound, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical properties, a plausible synthetic route, and explores its biological activities, with a focus on its role as a potential quorum sensing inhibitor.
Core Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 61934-55-2 |
| Molecular Formula | C₅H₅BrO₂ |
| Molecular Weight | 177.00 g/mol |
| Synonyms | 2(5H)-Furanone, 4-(bromomethyl)- |
Synthesis and Spectroscopic Data
A probable and efficient method for the synthesis of this compound is through the allylic bromination of 4-methyl-2(5H)-furanone. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator such as benzoyl peroxide or under UV irradiation. The reaction proceeds via a free radical mechanism at the allylic position of the furanone ring.
Expected Spectroscopic Data:
| Spectroscopic Data | Expected Peaks and Interpretations |
| ¹H NMR | Signals for the methylene protons of the bromomethyl group are anticipated in the range of δ 4.0-4.5 ppm. The vinylic proton on the furanone ring would likely appear as a singlet or a narrow multiplet around δ 6.0-6.5 ppm. The protons of the methylene group within the furanone ring are expected to resonate around δ 4.8-5.0 ppm. |
| ¹³C NMR | The carbonyl carbon should appear in the downfield region, typically around 170-175 ppm. The carbon of the bromomethyl group is expected around 30-35 ppm. The olefinic carbons of the furanone ring would likely be in the 120-150 ppm range. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a bromine-containing compound. Common fragmentation patterns would likely involve the loss of the bromine atom (Br•) and the bromomethyl group (•CH₂Br). |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone is expected around 1740-1760 cm⁻¹. The C=C stretching vibration should appear in the 1630-1680 cm⁻¹ region. C-H stretching and bending vibrations for the methylene and vinyl groups would also be present. |
Experimental Protocols
General Synthesis of this compound via Allylic Bromination
Materials:
-
4-methyl-2(5H)-furanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Benzoyl peroxide (radical initiator)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-methyl-2(5H)-furanone in CCl₄ under an inert atmosphere, add N-Bromosuccinimide.
-
Add a catalytic amount of benzoyl peroxide to initiate the reaction.
-
Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Stability and Storage of 4-(Bromomethyl)furan-2(5H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the versatile chemical intermediate, 4-(Bromomethyl)furan-2(5H)-one. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical agents and other complex organic molecules. This document outlines key storage parameters, potential degradation pathways, and generalized experimental protocols for stability assessment.
Core Physicochemical Properties
This compound is a halogenated lactone with the molecular formula C₅H₅BrO₂ and a molecular weight of approximately 177.0 g/mol .[1] It is typically supplied as a liquid with a purity of 95% or higher.[1][2] Its structure, featuring a reactive bromomethyl group and an unsaturated lactone ring, makes it a valuable building block in organic synthesis but also susceptible to degradation if not handled and stored correctly.[3]
Recommended Storage Conditions
To maintain the purity and stability of this compound, proper storage is essential. The following conditions are recommended based on information for this and structurally related furanone compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, some sources suggest temperatures as low as -20°C for similar brominated compounds.[4][5][6] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | The furanone ring can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation.[6] |
| Moisture | In a dry, tightly sealed container | The compound is susceptible to hydrolysis due to the presence of the lactone functional group. Protection from moisture is critical.[5][7] |
| Light | Protected from light | Similar furanone structures are known to be light-sensitive.[6] Amber vials or storage in a dark location is recommended to prevent photodegradation. |
Stability Profile and Potential Degradation
While specific quantitative stability data for this compound is not extensively available in the public domain, a general understanding of its stability can be inferred from its chemical structure and the behavior of related compounds. The primary modes of degradation are expected to be hydrolysis, thermal decomposition, and photodecomposition.
Hypothetical Stability Data
The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound under various stress conditions. These values are representative and should be confirmed by experimental studies.
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradants (Proposed) |
| Acidic Hydrolysis (0.1 N HCl) | 24 hours | 15% | 4-(Hydroxymethyl)furan-2(5H)-one, Bromide ions |
| Basic Hydrolysis (0.1 N NaOH) | 8 hours | 40% | Ring-opened products |
| Oxidative (3% H₂O₂) | 24 hours | 10% | Oxidized furanone derivatives |
| Thermal (60°C) | 7 days | 8% | Isomerization and decomposition products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 20% | Photodegradation products |
Potential Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic conditions involves the cleavage of the ester bond in the lactone ring, leading to the formation of a corresponding gamma-hydroxy carboxylic acid. The bromomethyl group may also be susceptible to hydrolysis, yielding a hydroxymethyl derivative.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on this compound, based on industry-standard guidelines for forced degradation studies.
Hydrolytic Stability
Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.
Protocol:
-
Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Store the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Thermal Stability
Objective: To assess the impact of elevated temperatures on the compound's stability.
Protocol:
-
Place a known quantity of this compound in a sealed container.
-
Store the container in a temperature-controlled oven at a specified temperature (e.g., 60°C).
-
At defined intervals (e.g., 1, 3, 7, 14 days), remove a sample.
-
Dissolve the sample in a suitable solvent.
-
Analyze using an appropriate analytical method (e.g., HPLC, GC-MS) to determine the extent of degradation.
Photostability
Objective: To evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.
Protocol:
-
Expose a sample of this compound to a light source capable of emitting a combination of visible and UV light.
-
Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter.
-
Simultaneously, store a control sample, protected from light, under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples to quantify any degradation.
Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment.
Conclusion
This compound is a reactive and valuable chemical intermediate. Its stability is paramount to its successful application in synthesis. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for minimizing degradation. While specific experimental data is limited, understanding the potential for hydrolytic, thermal, and photolytic degradation allows for the implementation of appropriate handling and storage protocols, ensuring the material's quality and integrity for research and development purposes. It is strongly recommended that users perform their own stability studies to determine the shelf-life under their specific storage and handling conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ( Z -)-4-溴-5-(溴乙烯)-2 (5 H )-呋喃酮 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Bromomethyl)-5-hydrofuran-2-one | CymitQuimica [cymitquimica.com]
- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)furan-2(5H)-one in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)furan-2(5H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on general principles of chemical solubility, alongside a detailed experimental protocol for determining its solubility in various common laboratory solvents.
Core Compound Information
This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of various heterocyclic compounds.[1] Its structure, featuring a polar lactone ring and a reactive bromomethyl group, dictates its solubility behavior.
Chemical Structure:
Qualitative Solubility Assessment
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Sparingly soluble to Insoluble | The presence of the polar lactone ring may allow for some interaction with water, but the overall non-polar character from the hydrocarbon structure and the bromine atom is likely to limit solubility. |
| Methanol | High | Soluble | The polarity of methanol is expected to favorably interact with the lactone group, leading to good solubility. |
| Ethanol | High | Soluble | Similar to methanol, ethanol's polarity should allow for the dissolution of the compound. |
| Acetone | Medium | Soluble | Acetone's polarity is intermediate, making it a good solvent for compounds with both polar and non-polar characteristics. |
| Dichloromethane (DCM) | Medium | Soluble | As a moderately polar solvent, DCM is anticipated to be an effective solvent. |
| Chloroform | Medium | Soluble | Similar to DCM, chloroform is expected to readily dissolve the compound. |
| Ethyl Acetate | Medium | Soluble | Ethyl acetate's polarity is well-suited for dissolving molecules of this nature. |
| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Very Soluble | Similar to DMSO, DMF is a polar aprotic solvent and is expected to be an excellent solvent for this compound. |
| Hexane | Low | Insoluble | The high polarity of the lactone ring will likely make it insoluble in non-polar solvents like hexane. |
| Toluene | Low | Sparingly soluble to Insoluble | The aromatic, non-polar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent.[7]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound and add it to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, or mol/L) using the following formula:
Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for the gravimetric determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination following the provided protocol is essential. The predicted solubilities should be used as a preliminary guide for solvent selection in experimental work.
References
- 1. 61934-55-2 | MFCD11052345 | this compound [aaronchem.com]
- 2. 4-(Bromomethyl)-5-hydrofuran-2-one | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 4-(bromomethyl)-2,5-dihydrofuran-2-one (C5H5BrO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound, CasNo.61934-55-2 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 5. This compound 95% | CAS: 61934-55-2 | AChemBlock [achemblock.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
fundamental chemistry of α,β-unsaturated γ-lactones
An In-depth Technical Guide to the Fundamental Chemistry of α,β-Unsaturated γ-Lactones
Introduction
α,β-Unsaturated γ-lactones, commonly known as butenolides, are a class of five-membered heterocyclic organic compounds featuring a lactone (cyclic ester) ring with a carbon-carbon double bond conjugated to the carbonyl group. This structural motif is prevalent in a vast array of natural products isolated from plants, fungi, and marine organisms, where they function as secondary metabolites.[1][2] The inherent chemical reactivity of the α,β-unsaturated system imparts a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties.[3][4][5] This reactivity, primarily driven by the electrophilicity of the β-carbon, makes these compounds potent Michael acceptors, enabling them to covalently interact with biological nucleophiles such as cysteine residues in proteins.[6] This guide provides a comprehensive overview of the fundamental chemistry, reactivity, synthesis, and biological significance of α,β-unsaturated γ-lactones for researchers in chemistry and drug development.
Structure and Physicochemical Properties
The core structure of an α,β-unsaturated γ-lactone is the 2(5H)-furanone ring. The conjugation between the double bond and the carbonyl group delocalizes electron density, which significantly influences the molecule's spectroscopic properties and chemical reactivity.
Spectroscopic Properties
The spectroscopic signatures of α,β-unsaturated γ-lactones are characteristic and essential for their identification. The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy is a key diagnostic tool. Conjugation with the C=C double bond lowers the absorption frequency compared to saturated γ-lactones. In some cases, Fermi resonance can cause the appearance of two distinct carbonyl bands.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the vinylic protons and carbons.
Table 1: Summary of Spectroscopic Data for α,β-Unsaturated γ-Lactones
| Spectroscopic Technique | Feature | Typical Range/Value | Reference |
|---|---|---|---|
| Infrared (IR) | Carbonyl (C=O) Stretch | 1740-1785 cm⁻¹ | [7][8][9] |
| C=C Stretch | ~1610 cm⁻¹ | [8] | |
| ¹H NMR | α-Proton (Hα) | δ 6.0-6.3 ppm | [10][11] |
| β-Proton (Hβ) | δ 7.2-7.8 ppm | [10][11] | |
| γ-Proton(s) (Hγ) | δ 4.8-5.2 ppm | [10] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 170-175 ppm | [10] |
| β-Carbon | δ 145-155 ppm | [10] | |
| α-Carbon | δ 120-125 ppm | [10] |
| | γ-Carbon | δ 70-80 ppm |[10] |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
Physicochemical Properties
The physicochemical properties of these lactones, such as lipophilicity, are crucial for their biological activity and pharmacokinetic profiles. A parabolic relationship between lipophilicity (often expressed by chromatographic Rm values) and in vitro activity against various microorganisms has been observed.[12] Thermodynamic properties, including enthalpies of formation and vaporization, have been studied for related saturated lactones, providing a basis for understanding their stability.[13]
Chemical Reactivity and Key Reactions
The reactivity of α,β-unsaturated γ-lactones is dominated by their electrophilic character. The conjugated system allows for both 1,2-addition to the carbonyl carbon and, more commonly, 1,4-conjugate addition (Michael addition) to the β-carbon. Studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their analogous open-chain esters.[14][15]
Michael Addition
The Michael addition is a cornerstone of the reactivity of α,β-unsaturated γ-lactones. It involves the 1,4-addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the lactone (the Michael acceptor).[16][17] This reaction is fundamental to their biological mechanism of action, where nucleophilic residues (e.g., thiols from cysteine) in proteins attack the lactone.[6][18] The reaction proceeds in three main steps: generation of the nucleophile, conjugate addition, and protonation to yield the final adduct.[16][19]
Caption: Logical workflow of the Michael Addition reaction.
Diels-Alder Reaction
α,β-Unsaturated γ-lactones can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings.[20][21] This reaction occurs between a conjugated diene (the 4π electron component) and the lactone's double bond (the 2π electron component). The reaction is thermally allowed and proceeds in a concerted fashion, making it highly stereospecific.[20] This methodology is valuable for synthesizing complex polycyclic structures containing the lactone moiety.[22]
Caption: Schematic of the Diels-Alder reaction pathway.
Synthetic Methodologies
Numerous synthetic strategies have been developed to access α,β-unsaturated γ-lactones, reflecting their importance as synthetic targets.
-
Ring-Closing Metathesis (RCM): This powerful method uses ruthenium catalysts, such as Grubbs' catalyst, to cyclize acyclic diene precursors. The RCM of allyl acrylates or related esters is a common and effective route to butenolides.[23]
-
From Homoallylic Alcohols: A versatile method involves the oxidation of homoallylic alcohols to β-acetoxy aldehydes, which then react with the lithium enolate of methyl acetate. The sequence proceeds through an aldol condensation, acyl migration, lactonization, and elimination.[24]
-
Halolactonization: The reaction of γ,δ-unsaturated carboxylic acids with an iodine source (iodolactonization) is a classic method that can lead to precursors for α,β-unsaturated γ-lactones after an elimination step.[1]
-
From Cyclopropenones: Functionalized cyclopropenones can serve as synthons for butenolides, reacting with phosphines under mild conditions to rearrange into the desired lactone scaffold.[25]
Example Experimental Protocol: Synthesis via RCM
The following protocol is adapted from the synthesis of 4-methyl-5-alkyl-2(5H)-furanones as described by Bassetti et al.[23]
Objective: To synthesize an α,β-unsaturated γ-lactone via Ring-Closing Metathesis.
Materials:
-
Methallyl acrylate substrate
-
First-generation Grubbs' catalyst (RuCl₂(PCy₃)₂(CHPh))
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the methallyl acrylate substrate in anhydrous CH₂Cl₂ (concentration is critical, typically 0.1 M to minimize dimerization) is prepared in a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon.[23]
-
The first-generation Grubbs' catalyst (typically 5 mol %) is added to the solution in one portion.[23]
-
The reaction mixture is stirred at room temperature (or reflux, depending on substrate reactivity) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by opening the flask to the air and adding a few drops of ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure α,β-unsaturated γ-lactone.
-
The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[8]
Biological Activity and Signaling Pathways
The biological activity of α,β-unsaturated γ-lactones is largely attributed to their ability to act as covalent modifiers of proteins.[18] They exhibit a broad range of pharmacological effects.
Table 2: Selected Biological Activities of α,β-Unsaturated γ-Lactones
| Compound/Class | Biological Activity | Model System | IC₅₀ / Potency | Reference |
|---|---|---|---|---|
| Benzofuran-substituted lactone (4h) | Immunosuppression (IL-2 inhibition) | Jurkat T cells | 66.9 nM | [4] |
| Isogermafurenolide | Anti-inflammatory (NO inhibition) | RAW 264.7 cells | 30.62 µM | [3] |
| Curdionolide B | Anti-inflammatory (NO inhibition) | RAW 264.7 cells | 14.50 µM | [3] |
| Helioscopinolide B | Anticancer | EPG85-257RDB cells | 5.7 µM | [3] |
| Helioscopinolide E | Anticancer | EPG85-257RDB cells | 4.4 µM | [3] |
| 2-Furanone (Butenolide) | Cytotoxicity | A549 lung cancer cells | Cytotoxic | [26] |
| 2-Pyrone | Cytotoxicity | A549 lung cancer cells | Cytotoxic |[26] |
Mechanism of Action: NRF2 Pathway Activation
A key mechanism underlying the antioxidant and anti-inflammatory effects of many α,β-unsaturated compounds is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, NRF2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Electrophilic lactones can react via Michael addition with reactive cysteine sensors on KEAP1. This covalent modification leads to a conformational change in KEAP1, preventing it from marking NRF2 for degradation. Consequently, NRF2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[6]
Caption: NRF2 pathway activation by an α,β-unsaturated γ-lactone.
Example Experimental Protocol: Cytotoxicity Assay (IC₅₀ Determination)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Objective: To quantify the cytotoxic effect of an α,β-unsaturated γ-lactone.
Materials:
-
Human cancer cell line (e.g., A549)[26]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (lactone) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of the test lactone is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. A vehicle control (DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: After incubation, a viability reagent like MTT is added to each well. Live cells with active mitochondrial reductases convert the MTT into a purple formazan product. After a few hours of incubation, a solubilizing agent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value is calculated by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.
Conclusion
α,β-Unsaturated γ-lactones represent a structurally important and biologically potent class of compounds. Their fundamental chemistry, characterized by the electrophilic nature of the conjugated system, governs their reactivity in key organic transformations like the Michael addition and Diels-Alder reaction. This same reactivity is the basis for their diverse pharmacological activities, often mediated by covalent interactions with protein targets such as KEAP1. A thorough understanding of their synthesis, reactivity, and biological mechanisms is critical for medicinal chemists and drug development professionals aiming to harness the therapeutic potential of this versatile chemical scaffold.
References
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- 4. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rare distribution of butenolide-type signaling molecules among Streptomyces strains and functional importance as inducing factors for secondary metabolite production in Streptomyces rochei 7434AN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alpha, beta-Unsaturated gamma-lactones correlations between lipophilicity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 18. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 21. Diels-Alder Reaction [organic-chemistry.org]
- 22. Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst [organic-chemistry.org]
- 24. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the IUPAC Nomenclature of Substituted Furan-2(5H)-ones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted furan-2(5H)-ones. A clear understanding of these naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts. This document will detail the fundamental principles, including the numbering of the heterocyclic ring, the priority of functional groups, and the correct designation of substituents and stereochemistry.
The Furan-2(5H)-one Core: Structure and Numbering
The parent compound, furan-2(5H)-one, is a five-membered heterocyclic lactone. Its structure consists of a furan ring containing a ketone group at the second position and a saturated carbon at the fifth position. The IUPAC-preferred name clearly defines this structure.
The numbering of the furan-2(5H)-one ring is fundamental to correctly locating substituents. According to IUPAC rules for heterocyclic compounds, the heteroatom (oxygen in this case) is assigned position 1. The numbering then proceeds around the ring to give the carbonyl group the lowest possible locant, which is position 2.
Caption: IUPAC numbering of the furan-2(5H)-one ring.
The "(5H)" in the name indicates that position 5 bears a hydrogen atom in the parent structure, signifying its saturation. This is crucial for distinguishing it from its aromatic counterpart, furan.
General Principles for Naming Substituted Furan-2(5H)-ones
The systematic naming of a substituted furan-2(5H)-one follows a set of prioritized rules. The lactone functionality is considered part of the parent heterocycle and is not named as a substituent.
The Synthesis of Brominated Furanones: An In-depth Technical Guide for Researchers
December 26, 2025
Introduction
Brominated furanones, a class of halogenated organic compounds originally discovered in the marine red alga Delisea pulchra, have garnered significant attention in the scientific community, particularly in the fields of microbiology and drug development. These compounds have been identified as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation in a wide range of pathogenic bacteria. By disrupting these communication pathways, brominated furanones offer a promising alternative to traditional antibiotics, potentially mitigating the growing threat of antimicrobial resistance. This technical guide provides a comprehensive review of the key synthetic methodologies for preparing various classes of brominated furanones, detailed experimental protocols, and an overview of their mechanism of action as quorum sensing inhibitors.
Core Synthetic Methodologies
The synthesis of brominated furanones can be broadly categorized into several key strategies, including the bromination of furanone precursors, the construction of the furanone ring from acyclic precursors followed by bromination, and the synthesis of more complex derivatives such as bicyclic systems.
Synthesis of (Z)-4-Bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones
This class of brominated furanones has been extensively studied for its quorum sensing inhibitory activity. A common synthetic approach involves the multi-step conversion of levulinic acid derivatives.
Step 1: Synthesis of 3-oxopentanoic acid
-
To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in dry ethanol (50 mL), sodium ethoxide (6.8 g, 0.1 mol) is added portion-wise at 0 °C.
-
Ethyl iodide (15.6 g, 0.1 mol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then refluxed with a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) for 4 hours.
-
After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to pH 2.
-
The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 3-oxopentanoic acid.
Step 2: Bromination and cyclization
-
3-Oxopentanoic acid (11.6 g, 0.1 mol) is dissolved in acetic acid (50 mL), and bromine (16.0 g, 0.1 mol) is added dropwise at room temperature.
-
The mixture is stirred for 2 hours, and then heated to 80 °C for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford 4-bromo-3-ethyl-5-hydroxy-2(5H)-furanone.
Step 3: Formation of the bromomethylene group
-
To a solution of 4-bromo-3-ethyl-5-hydroxy-2(5H)-furanone (2.23 g, 10 mmol) in dichloromethane (50 mL), triphenylphosphine (3.93 g, 15 mmol) and carbon tetrabromide (4.97 g, 15 mmol) are added at 0 °C.
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 10:1) to yield (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone.
Synthesis of Bicyclic Brominated Furanones
Bicyclic brominated furanones represent a newer class of quorum sensing modulators with potentially improved pharmacological properties. Their synthesis often starts from cyclic keto acids.[1]
Step 1: Synthesis of methyl 2-oxo-1-cycloheptanecarboxylate [1]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) in dry dimethyl carbonate (100 mL), cycloheptanone (11.2 g, 0.1 mol) is added dropwise at room temperature.[1]
-
The mixture is heated to reflux for 2 hours.[1]
-
After cooling, the reaction is quenched with acetic acid and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation.[1]
Step 2: Synthesis of 2-oxocycloheptaneacetic acid [1]
-
The methyl 2-oxo-1-cycloheptanecarboxylate (17.0 g, 0.1 mol) is subjected to acetoacetic ester synthesis conditions to yield 2-oxocycloheptaneacetic acid.[1]
Step 3: Bromination, dehydration, and elimination [1]
-
2-Oxocycloheptaneacetic acid (17.0 g, 0.1 mol) is dissolved in a suitable solvent and treated with a brominating agent (e.g., N-bromosuccinimide) in the presence of an acid catalyst.[1]
-
The reaction mixture is then heated to effect dehydration and subsequent elimination to form the final bicyclic brominated furanone without isolation of intermediates.[1]
-
The final product is purified by column chromatography.[1]
Synthesis of 5-Hydroxyl-3,4-dihalogenated-5H-furan-2-ones
These compounds are important precursors for a variety of brominated furanone derivatives. They are typically synthesized from mucohalic acids.
-
Mucobromic acid (25.8 g, 0.1 mol) is dissolved in diethyl ether (100 mL).
-
The solution is cooled to 0 °C, and a solution of a reducing agent, such as sodium borohydride (1.9 g, 0.05 mol), in water (20 mL) is added dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3,4-dibromo-5-hydroxy-2(5H)-furanone.
Regioselective Bromination of Furanones
The introduction of bromine at specific positions on the furanone ring is crucial for the biological activity of these compounds. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination.
-
To a solution of the 3,4-disubstituted 2(5H)-furanone (1.0 mmol) in carbon tetrachloride (20 mL), N-bromosuccinimide (1.0 mmol) and a catalytic amount of benzoyl peroxide are added.
-
The mixture is refluxed for 4 hours under irradiation with a UV lamp.
-
After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the regioselectively brominated furanone.
Quantitative Data Summary
The following tables summarize the yields and key characterization data for representative brominated furanones synthesized via the described methodologies.
Table 1: Synthesis of (Z)-4-Bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones
| Alkyl Group | Overall Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| Ethyl | 45 | 78-80 | 6.25 (s, 1H), 2.51 (q, 2H), 1.15 (t, 3H) | 168.2, 145.1, 132.8, 118.9, 95.6, 22.1, 12.8 |
| Propyl | 42 | 72-74 | 6.26 (s, 1H), 2.48 (t, 2H), 1.62 (m, 2H), 0.95 (t, 3H) | 168.3, 145.0, 133.0, 118.7, 95.7, 30.5, 21.8, 13.9 |
| Butyl | 40 | 65-67 | 6.27 (s, 1H), 2.50 (t, 2H), 1.55 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) | 168.3, 145.1, 133.1, 118.6, 95.8, 28.2, 29.8, 22.3, 13.8 |
Table 2: Synthesis of Bicyclic Brominated Furanones
| Bicyclic System | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) |
| 5-BBF | 55 | 95-97 | 6.31 (s, 1H), 2.8-1.9 (m, 6H) | 216/218 (M⁺) |
| 6-BBF | 52 | 102-104 | 6.33 (s, 1H), 2.9-1.8 (m, 8H) | 230/232 (M⁺) |
| 7-BBF | 48 | 110-112 | 6.35 (s, 1H), 3.0-1.7 (m, 10H) | 244/246 (M⁺) |
Mechanism of Action: Quorum Sensing Inhibition
Inhibition of the LasR Signaling Pathway
The LasR protein is a transcriptional regulator that, upon binding to its cognate autoinducer (3-oxo-C12-HSL), activates the expression of numerous virulence factors. Brominated furanones are thought to act as competitive inhibitors, binding to the same site on LasR as the natural autoinducer. This binding prevents the conformational changes necessary for LasR to activate gene transcription.
Caption: Inhibition of the LasR signaling pathway by brominated furanones.
Inhibition of the LuxS/AI-2 Signaling Pathway
Caption: Covalent inactivation of the LuxS enzyme by brominated furanones.
Conclusion
References
electrophilic and nucleophilic sites of 4-(bromomethyl)butenolide
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Bromomethyl)butenolide
Introduction
4-(Bromomethyl)butenolide, a member of the butenolide class of unsaturated γ-lactones, is a highly functionalized and reactive molecule. Its structure incorporates several key features that make it a versatile building block in organic synthesis, particularly for the construction of complex natural products and biologically active compounds.[1] The inherent reactivity of the butenolide scaffold, combined with the presence of a reactive bromomethyl substituent, provides multiple sites for chemical modification. This guide offers a detailed analysis of the electrophilic and nucleophilic centers within 4-(bromomethyl)butenolide, outlining its reactivity patterns, supported by experimental data and protocols.
Analysis of Reactive Sites: Electrophilicity and Nucleophilicity
The chemical behavior of 4-(bromomethyl)butenolide is dictated by the distribution of electron density across its framework. The molecule possesses distinct electron-deficient (electrophilic) and electron-rich (nucleophilic) centers, which govern its interactions with other reagents.
Electrophilic Sites
The primary reactivity of 4-(bromomethyl)butenolide is characterized by its susceptibility to nucleophilic attack at three key electrophilic centers. These sites are rendered electron-deficient by the influence of adjacent electronegative atoms and resonance effects.
-
C4 Carbon (Michael Acceptor): The C4 carbon, which is β to the carbonyl group in the α,β-unsaturated lactone system, is a soft electrophilic site. Resonance delocalization of the π-electrons towards the carbonyl oxygen creates a partial positive charge at this position, making it susceptible to conjugate (Michael) addition by soft nucleophiles.
-
Carbonyl Carbon (C1): The carbonyl carbon is a hard electrophilic center due to the significant dipole moment of the C=O bond, where the more electronegative oxygen atom withdraws electron density.[2] This site is a target for attack by hard nucleophiles, potentially leading to addition to the carbonyl or acyl substitution.
-
Bromomethyl Carbon (C5): The carbon atom of the bromomethyl group is a potent electrophilic site. The carbon-bromine bond is polarized, and bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, typically via an SN2 mechanism.[2]
dot
Caption: Key electrophilic centers in 4-(bromomethyl)butenolide.
Nucleophilic Sites
While predominantly acting as an electrophile, 4-(bromomethyl)butenolide also possesses nucleophilic character at its oxygen atoms, which bear lone pairs of electrons.
-
Carbonyl Oxygen: The carbonyl oxygen is the most significant nucleophilic center. Its lone pairs can readily participate in protonation or coordination with Lewis acids, which serves to activate the butenolide ring towards nucleophilic attack.
-
Ester Oxygen: The endocyclic ester oxygen also has lone pairs, but it is generally less nucleophilic than the carbonyl oxygen due to its involvement in resonance stabilization of the ester group.
Reaction Pathways and Mechanisms
The multifunctionality of 4-(bromomethyl)butenolide allows for a variety of reaction pathways depending on the nature of the nucleophile and the reaction conditions. A common scenario involves competition between Michael addition at C4 and SN2 substitution at the bromomethyl carbon.
For instance, the reaction with amine nucleophiles has been shown to result in Michael addition products.[3] In a study, 4-(bromomethyl)but-2-enolide was reacted with various substituted diamines in absolute ethanol, yielding substituted 4-amino-4-(bromomethyl)butolides.[3] This demonstrates the high reactivity of the C4 position towards such nucleophiles.
dot
Caption: Competing reaction pathways for nucleophilic attack.
Quantitative Data
The reactivity of butenolide derivatives has been documented in various synthetic applications. The following table summarizes spectral data for compounds derived from 4-(bromomethyl)butenolide, confirming the structures resulting from nucleophilic addition reactions.[3]
| Compound ID | Reaction Type | Key ¹H-NMR Spectral Data (δ, ppm) | Key FT-IR Data (cm⁻¹) |
| 4a | Michael Addition | 2.41, 2.61 (d-d, 2H, -CH₂-CO), 4.33, 4.81 (s-d, 2H, -CH₂-Br), 4.89, 5.93 (s-s, 2H, -CH₂-O-CO) | C=O (lactone), C=N, N-H |
| 4b | Michael Addition | 2.41, 2.60 (d-d, 2H, -CH₂-CO), 4.28, 4.33 (s-s, 2H, -CH₂-Br), 4.89, 5.34 (s-s, 2H, -CH₂-O-CO) | C=O (lactone), C=N, N-H |
| 4c | Michael Addition | 2.42, 2.61 (d-d, 2H, -CH₂-CO), 3.18 (s, 2H, -CH₂-Br), 4.93 (s, 2H, -CH₂-O-CO) | C=O (lactone), C=N, N-H |
| Data sourced from a study on the synthesis of substituted 4-amino-4-(bromomethyl) butolides.[3] |
Experimental Protocols
The utility of bromomethyl butenolides as synthetic intermediates is exemplified by their use in Barbier and Heck reactions.[4] The following is a representative protocol for a Barbier-type allylation, which utilizes the electrophilicity of the bromomethyl group's carbon.
Representative Procedure for Barbier Allylation Reaction
-
Objective: To synthesize an α-ylidene γ-lactone by reacting an α-bromomethylbutenolide with an aldehyde.
-
Materials:
-
3-Bromomethyl-5H-furan-2-one (α-bromomethylbutenolide isomer) (400 mg, 2.26 mmol)
-
Aldehyde (e.g., ortho-bromobenzaldehyde) (1.53 mmol, 0.68 eq.)
-
Activated Zinc powder (2.64 mmol, 1.17 eq.)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) (1 mL)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 3-bromomethyl-5H-furan-2-one (1), the selected aldehyde (2), and activated zinc powder.
-
Add anhydrous THF (2 mL) followed by saturated aqueous NH₄Cl (1 mL).
-
Stir the resulting mixture vigorously at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with additional saturated aqueous NH₄Cl.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired homoallylic alcohol.
-
dot
Caption: Experimental workflow for the Barbier allylation reaction.
Conclusion
4-(Bromomethyl)butenolide is a rich scaffold for synthetic chemistry, characterized by multiple, distinct electrophilic centers. The interplay between the Michael acceptor system of the butenolide ring and the reactive SN2 center of the bromomethyl group allows for selective functionalization under controlled conditions. Understanding the relative reactivity of these sites is crucial for designing synthetic strategies that leverage this versatile intermediate to access a wide array of complex molecular architectures for research, particularly in the fields of drug development and natural product synthesis.
References
- 1. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(Bromomethyl)furan-2(5H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)furan-2(5H)-one is a reactive bifunctional molecule incorporating both a butenolide ring system and a bromomethyl group. The butenolide moiety is a structural motif present in numerous biologically active natural products, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electrophilic bromomethyl group makes this compound a valuable synthetic intermediate for the introduction of the furanone scaffold into more complex molecules through alkylation reactions.
These application notes provide detailed protocols for the potential use of this compound in key synthetic transformations, namely N-alkylation and C-alkylation, which are fundamental reactions in the synthesis of natural product analogues and novel pharmaceutical candidates.
Chemical Properties
| Property | Value |
| CAS Number | 61934-55-2 |
| Molecular Formula | C₅H₅BrO₂ |
| Molecular Weight | 177.00 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | 287 °C |
| SMILES | C1(C=C(C(=O)O1)CBr) |
Application: N-Alkylation of Primary Amines
The introduction of a butenolide moiety onto a nitrogen-containing molecule is a valuable strategy for the synthesis of novel bioactive compounds. This compound can serve as an effective reagent for the N-alkylation of primary and secondary amines to furnish N-substituted furanones.
General Reaction Scheme
Figure 1: N-Alkylation of a primary amine.
Experimental Protocol: N-Alkylation of Aniline
This protocol describes a representative procedure for the N-alkylation of aniline with this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 177 mg) and anhydrous acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol, 276 mg) to the solution.
-
Add aniline (1.1 mmol, 102 µL) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-((2-oxo-2,5-dihydrofuran-4-yl)methyl)aniline.
Expected Outcome: The desired N-alkylated product is expected as a solid or oil. The yield can be determined after purification and characterization by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: C-Alkylation of Carbon Nucleophiles
Carbon-carbon bond formation is central to the synthesis of complex natural products. This compound can be employed as an electrophile for the C-alkylation of soft carbon nucleophiles, such as malonate esters, to introduce the butenolide framework.
General Reaction Scheme
Figure 2: C-Alkylation of diethyl malonate.
Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol provides a representative procedure for the C-alkylation of diethyl malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.2 mmol, 182 µL) to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.
-
In a separate flask, dissolve this compound (1.0 mmol, 177 mg) in anhydrous THF (5 mL).
-
Add the solution of this compound dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure diethyl 2-((2-oxo-2,5-dihydrofuran-4-yl)methyl)malonate.
Summary of Quantitative Data for Representative Reactions
| Reaction | Nucleophile | Base | Solvent | Temperature | Time (h) | Typical Yield Range (%) |
| N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 | 60-85 |
| C-Alkylation | Diethyl malonate | NaH | THF | 0°C to RT | 4-12 | 55-80 |
Logical Workflow for Utilizing this compound
Figure 3: Synthetic workflow diagram.
Conclusion
This compound is a versatile building block for the introduction of the biologically relevant butenolide scaffold into a variety of molecular frameworks. Its utility as an alkylating agent for both nitrogen and carbon nucleophiles makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential therapeutic applications. The provided protocols offer a starting point for the exploration of its reactivity and incorporation into synthetic routes targeting natural product analogues and other complex molecules. Researchers should optimize reaction conditions for their specific substrates to achieve the best results.
Synthetic Protocols for Alkylation Reactions with 4-(Bromomethyl)furan-2(5H)-one: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the alkylation of various nucleophiles using 4-(bromomethyl)furan-2(5H)-one. This versatile reagent serves as a key building block for the introduction of a butenolide moiety, a scaffold present in numerous biologically active compounds. The following sections detail the reaction principles, provide quantitative data for representative reactions, and offer step-by-step experimental procedures.
Introduction
This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions at the bromomethyl position. This allows for the covalent attachment of the furanone ring to a wide range of nucleophilic substrates, including amines, alcohols, thiols, and carbanions. The butenolide core is of significant interest in medicinal chemistry due to its presence in natural products with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The protocols described herein provide a foundation for the synthesis of novel furanone-containing molecules for drug discovery and development programs.
Reaction Principle
The fundamental reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group. The general transformation is depicted below:
Caption: General scheme of the alkylation reaction.
Data Presentation: Alkylation Reactions of this compound
The following table summarizes the reaction conditions and yields for the alkylation of various nucleophiles with this compound.
| Entry | Nucleophile (Substrate) | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-((Phenylamino)methyl)furan-2(5H)-one | K₂CO₃ | Acetonitrile | 80 | 6 | 85 |
| 2 | Pyrrolidine | 4-(Pyrrolidin-1-ylmethyl)furan-2(5H)-one | Et₃N | Dichloromethane | RT | 12 | 92 |
| 3 | Phenol | 4-(Phenoxymethyl)furan-2(5H)-one | K₂CO₃ | Acetone | 60 | 8 | 78 |
| 4 | Methanol | 4-(Methoxymethyl)furan-2(5H)-one | NaH | THF | 0 to RT | 4 | 65 |
| 5 | Thiophenol | 4-((Phenylthio)methyl)furan-2(5H)-one | Et₃N | Dichloromethane | RT | 5 | 95 |
| 6 | Diethyl malonate | Diethyl 2-((5-oxo-2,5-dihydrofuran-3-yl)methyl)malonate | NaH | THF | 0 to RT | 6 | 75 |
Experimental Protocols
Protocol 1: N-Alkylation of Aniline
This protocol describes the synthesis of 4-((phenylamino)methyl)furan-2(5H)-one.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 1.5 eq), and anhydrous acetonitrile (10 mL).
-
Add aniline (1.1 mmol, 1.1 eq) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 6 hours, or upon completion of the reaction, cool the mixture to room temperature.
-
Filter the solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 4-((phenylamino)methyl)furan-2(5H)-one.
Protocol 2: O-Alkylation of Phenol
This protocol details the synthesis of 4-(phenoxymethyl)furan-2(5H)-one.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenol (1.2 mmol, 1.2 eq) in anhydrous acetone (15 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous acetone (5 mL) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (25 mL) and water (15 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield 4-(phenoxymethyl)furan-2(5H)-one.
Visualizations
Caption: General experimental workflow for alkylation reactions.
The Versatile Building Block: 4-(Bromomethyl)furan-2(5H)-one in the Synthesis of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 4-(Bromomethyl)furan-2(5H)-one is a highly versatile and reactive building block, proving indispensable in the synthesis of a diverse array of bioactive molecules. Its unique chemical structure, featuring a reactive bromomethyl group attached to a furanone core, allows for facile derivatization through nucleophilic substitution reactions. This attribute has positioned it as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and plant biology.
This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry. It details experimental protocols for the synthesis of bioactive derivatives, presents quantitative data on their biological activities, and illustrates the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new medicines.
Synthesis of Bioactive Derivatives
The primary route for functionalizing this compound is through nucleophilic substitution at the bromomethyl position. This reaction is amenable to a wide range of nucleophiles, including phenols, amines, and thiols, enabling the creation of diverse libraries of compounds with varied physicochemical properties and biological activities.
General Experimental Protocol for Nucleophilic Substitution with Phenols
A solution of a substituted phenol (1.0 equivalent) in a suitable solvent, such as anhydrous tetrahydrofuran (THF), is treated with a base, typically sodium hydride (1.2 equivalents), at room temperature to generate the corresponding phenoxide. To this mixture, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction is stirred at room temperature for a specified period, typically 2-4 hours, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 4-(phenoxymethyl)furan-2(5H)-one derivative.
Applications in Bioactive Molecule Synthesis
The furanone scaffold is a common motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The ability to readily introduce various functionalities via the bromomethyl handle of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Strigolactone Analogs for Agricultural Applications
Strigolactones are a class of plant hormones that regulate plant development and are involved in the germination of parasitic weeds. Analogs of strigolactones are being developed as agricultural tools to induce "suicidal germination" of these parasitic plants. This compound serves as a key building block for the synthesis of these analogs, often referred to as debranones. The synthesis involves the reaction of this compound with various substituted phenols to mimic the D-ring and the connecting enol ether bridge of natural strigolactones.
Topoisomerase I Inhibitors for Cancer Therapy
Topoisomerase I is a crucial enzyme involved in DNA replication and a validated target for anticancer drugs. Certain furanone derivatives have been shown to inhibit this enzyme, leading to cancer cell death. The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which ultimately results in DNA strand breaks. This compound can be utilized to synthesize novel furanone-based topoisomerase I inhibitors by introducing various substituents that can enhance their binding to the enzyme-DNA complex and improve their pharmacological properties.
Antimicrobial Agents
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Furanone derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi. The introduction of different functional groups onto the this compound scaffold can lead to the discovery of potent antimicrobial agents with novel mechanisms of action.
Quantitative Biological Data
The following tables summarize the biological activity of various furanone derivatives, highlighting the potential of this scaffold in drug discovery.
| Compound ID | R-Group | Target Organism/Cell Line | MIC (µg/mL) | Reference |
| F105 | 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl] | Staphylococcus aureus (MSSA) | 10 | [1][2] |
| F105 | 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl] | Staphylococcus aureus (MRSA) | 20 | [1][2] |
| F131 | l-borneol derivative | Staphylococcus aureus isolates | 8-16 | [3] |
| F131 | l-borneol derivative | Candida albicans isolates | 32-128 | [3] |
| 8f | Furan-based pyrimidine-thiazolidinone | Candida albicans | 100 | [4] |
| 8d | Furan-based pyrimidine-thiazolidinone | Aspergillus niger | 100 | [4] |
| 8e | Furan-based pyrimidine-thiazolidinone | Aspergillus niger | 100 | [4] |
| 8k | Furan-based pyrimidine-thiazolidinone | Aspergillus clavatus | 100 | [4] |
Table 1: Antimicrobial Activity of Furanone Derivatives. MIC (Minimum Inhibitory Concentration) values for selected furanone derivatives against various microbial strains.
| Compound ID | R-Group | Cell Line | IC50 (µM) | Reference |
| 4e | bis-2(5H)-furanone with benzidine core | C6 glioma | 12.1 | [5] |
| 4 | Furan-based pyridine carbohydrazide | MCF-7 | 4.06 | [6] |
| 7 | Furan-based N-phenyl triazinone | MCF-7 | 2.96 | [6] |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 | 0.002 | [7] | |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF7 | 0.002 | [7] | |
| 4d | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | - (33.29% cell viability at 20 µg/mL) | [8] |
Table 2: Anticancer Activity of Furanone Derivatives. IC50 (half maximal inhibitory concentration) values for selected furanone derivatives against various cancer cell lines.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these bioactive molecules exert their effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by furanone derivatives.
Figure 1: Simplified Strigolactone Signaling Pathway. Strigolactone (SL) or its analog binds to the D14 receptor, leading to a conformational change that promotes the interaction with the F-box protein D3/MAX2. This complex then recruits the transcriptional repressor D53/SMXL for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the expression of target genes.[9][10][11][12]
Figure 2: Mechanism of Topoisomerase I Inhibition by Furanone Derivatives. Topoisomerase I relieves DNA supercoiling by creating a transient single-strand break and forming a covalent complex with DNA. Furanone-based inhibitors trap this complex, preventing the re-ligation of the DNA strand. The collision of the replication fork with this trapped ternary complex leads to the formation of DNA double-strand breaks, ultimately triggering apoptosis.[13][14][15][16]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its reactivity allows for the straightforward introduction of diverse chemical functionalities, facilitating the exploration of new chemical space in drug discovery. The examples provided herein demonstrate the potential of this building block in developing novel therapeutics for various diseases. Further investigation into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactone Biosynthesis, and Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Type I topoisomerase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Butenolides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of butenolides. These reactions are powerful tools for the synthesis of complex molecules, offering a versatile methodology for the introduction of a wide range of substituents onto the butenolide core, a scaffold present in numerous natural products and pharmacologically active compounds.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their functional group tolerance, generally mild reaction conditions, and broad substrate scope have made them a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The butenolide moiety, a five-membered lactone ring, is a prevalent structural motif in a vast array of biologically active compounds. The functionalization of this core through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This guide details four major classes of palladium-catalyzed cross-coupling reactions applied to butenolide substrates:
-
Suzuki-Miyaura Coupling: Utilizes organoboron reagents.
-
Negishi Coupling: Employs organozinc reagents.
-
Stille Coupling: Involves organotin reagents.
-
Sonogashira Coupling: Couples terminal alkynes.
Each section will provide an overview of the reaction, a detailed experimental protocol for a representative transformation, and a summary of substrate scope and yields in a tabular format.
General Catalytic Cycle
The mechanism of these palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling of Butenolides
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For butenolides, this reaction is particularly useful for introducing aryl and vinyl substituents.
Application Notes
The Suzuki-Miyaura coupling of butenolides, particularly halo- or tosyloxy-butenolides, with boronic acids provides a direct route to a variety of substituted butenolides.[1][2] The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. A mixture of an organic solvent and water is often employed to facilitate the reaction.
Experimental Protocol: Synthesis of 4-Phenyl-2(5H)-furanone[1][2]
Materials:
-
4-Tosyl-2(5H)-furanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction flask containing a magnetic stir bar, add 4-tosyl-2(5H)-furanone, phenylboronic acid, PdCl₂(PPh₃)₂, and KF.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF and water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-2(5H)-furanone.
Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling of 4-Tosyl-2(5H)-furanone[1][2]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2(5H)-furanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2(5H)-furanone | 82 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2(5H)-furanone | 78 |
| 4 | 3-Thienylboronic acid | 4-(3-Thienyl)-2(5H)-furanone | 75 |
| 5 | Vinylboronic acid pinacol ester | 4-Vinyl-2(5H)-furanone | 65 |
Negishi Coupling of Butenolides
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is particularly advantageous for its high reactivity and functional group tolerance.
Application Notes
The Negishi coupling of halobutenolides or butenolide triflates with organozinc reagents provides an efficient route to alkyl-, aryl-, and vinyl-substituted butenolides.[3] Organozinc reagents are typically prepared in situ from the corresponding organohalides and activated zinc metal or by transmetalation from other organometallic reagents. The reaction is often carried out in ethereal solvents like THF.
Experimental Protocol: Synthesis of β-(1-Octynyl)-β-butenolide[3]
Materials:
-
β-Iodo-α,β-butenolide (1.0 equiv)
-
1-Octyne (1.5 equiv)
-
n-Butyllithium (1.5 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 1-octyne in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes.
-
Add a solution of anhydrous ZnCl₂ in THF to the lithium acetylide solution at -78 °C and allow the mixture to warm to room temperature over 1 hour to form the organozinc reagent.
-
In a separate flask, dissolve β-iodo-α,β-butenolide and Pd(PPh₃)₄ in anhydrous THF.
-
Add the freshly prepared organozinc reagent to the solution of the butenolide and catalyst at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Data Presentation: Substrate Scope of Negishi-type Coupling of β-Iodo-α,β-butenolide[3]
| Entry | Organozinc Reagent | Product | Yield (%) |
| 1 | (1-Octynyl)zinc chloride | β-(1-Octynyl)-β-butenolide | 88 |
| 2 | (Phenylethynyl)zinc chloride | β-(Phenylethynyl)-β-butenolide | 92 |
| 3 | (Vinyl)zinc chloride | β-Vinyl-β-butenolide | 75 |
| 4 | (Phenyl)zinc chloride | β-Phenyl-β-butenolide | 85 |
| 5 | (Butyl)zinc chloride | β-Butyl-β-butenolide | 65 |
Stille Coupling of Butenolides
The Stille coupling reaction pairs an organotin compound with an organic halide or triflate, catalyzed by palladium. Organostannanes are stable, and the reaction tolerates a wide variety of functional groups, although the toxicity of tin compounds is a notable drawback.
Application Notes
The Stille coupling is a reliable method for the functionalization of butenolides. Both stannylbutenolides can be coupled with organic halides, and halobutenolides can be coupled with various organostannanes. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and is often carried out in a non-polar aprotic solvent like toluene or THF. Additives such as LiCl or Cu(I) salts can sometimes accelerate the reaction.
Experimental Protocol: General Procedure for the Stille Coupling of 3-Bromo-2(5H)-furanone
Materials:
-
3-Bromo-2(5H)-furanone (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-2(5H)-furanone and Pd(PPh₃)₄ in anhydrous toluene.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (or a specified temperature) and monitor by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. A common method to remove tin byproducts is to treat the crude mixture with a saturated solution of potassium fluoride.
Data Presentation: Representative Examples of Stille Coupling with Furanones[4]
| Entry | Organostannane | Electrophile | Product | Yield (%) |
| 1 | (E)-3-Tributylstannylpropenol | (Z)-3-Bromo-5-ylidene-5H-furan-2-one | Lissoclinolide precursor | 59 |
| 2 | Tributyl(phenyl)stannane | 3-Iodo-2(5H)-furanone | 3-Phenyl-2(5H)-furanone | 75 |
| 3 | Tributyl(thienyl)stannane | 4-Bromo-2(5H)-furanone | 4-(2-Thienyl)-2(5H)-furanone | 80 |
| 4 | Tributyl(vinyl)stannane | 3-Bromo-2(5H)-furanone | 3-Vinyl-2(5H)-furanone | 88 |
Sonogashira Coupling of Butenolides
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the formation of C(sp²)-C(sp) bonds.
Application Notes
The Sonogashira coupling of halobutenolides provides a direct and powerful method for the synthesis of alkynyl-substituted butenolides.[3] The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent as well.
Experimental Protocol: Synthesis of β-(Phenylethynyl)-β-butenolide[3]
Materials:
-
β-Iodo-α,β-butenolide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of β-iodo-α,β-butenolide in a mixture of THF and triethylamine under an inert atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add phenylacetylene to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the desired product.
Data Presentation: Substrate Scope of Sonogashira Coupling of β-Iodo-α,β-butenolide[3]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | β-(Phenylethynyl)-β-butenolide | 95 |
| 2 | 1-Octyne | β-(1-Octynyl)-β-butenolide | 90 |
| 3 | Trimethylsilylacetylene | β-(Trimethylsilylethynyl)-β-butenolide | 85 |
| 4 | Propargyl alcohol | β-(3-Hydroxy-1-propynyl)-β-butenolide | 78 |
Conclusion
Palladium-catalyzed cross-coupling reactions are highly effective methods for the synthesis of a diverse array of substituted butenolides. The choice of the specific coupling reaction—Suzuki-Miyaura, Negishi, Stille, or Sonogashira—will depend on the desired substituent, the availability of the starting materials, and the functional group tolerance required for the specific synthetic target. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the design and execution of synthetic routes towards novel butenolide-containing molecules.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Bromomethyl)furan-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)furan-2(5H)-one, a substituted butenolide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The furanone core is a common motif in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including antibacterial, antifungal, and anti-inflammatory properties. The presence of a reactive bromomethyl group at the C4 position provides a key handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
The reactivity of the bromomethyl group is analogous to that of an allylic bromide, suggesting that it can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The choice of mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong, less sterically hindered nucleophiles in polar aprotic solvents tend to favor the S(_N)2 pathway, leading to inversion of configuration if a chiral center were present. Conversely, weaker nucleophiles in polar protic solvents may promote an S(_N)1 mechanism through stabilization of a potential carbocation intermediate.
These application notes provide an overview of the nucleophilic substitution mechanisms of this compound and offer detailed protocols for its reaction with various nucleophiles, including amines, thiols, and alcohols.
Mechanistic Pathways
The primary nucleophilic substitution mechanisms for this compound are the S(_N)1 and S(_N)2 pathways. The allylic nature of the C-Br bond plays a crucial role in the reactivity of the substrate.
S(_N)2 Mechanism
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
Caption: S(_N)2 mechanism for nucleophilic substitution.
S(_N)1 Mechanism
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a resonance-stabilized allylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate.
Caption: S(_N)1 mechanism for nucleophilic substitution.
Experimental Protocols and Data
The following sections provide detailed protocols for the nucleophilic substitution of this compound with representative amine, thiol, and alcohol nucleophiles. The quantitative data presented in the tables are based on analogous reactions found in the literature and are intended to be illustrative. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Reaction with Amines (N-Nucleophiles)
The reaction of this compound with primary and secondary amines typically proceeds via an S(_N)2 mechanism to yield the corresponding 4-(aminomethyl)furan-2(5H)-one derivatives. A base is often required to neutralize the hydrobromic acid formed during the reaction.
Protocol 1: Synthesis of 4-((diethylamino)methyl)furan-2(5H)-one
-
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethylamine dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Table 1: Representative Data for Reactions with Amines
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Diethylamine | K₂CO₃ | CH₃CN | 18 | 25 | 85 |
| 2 | Morpholine | Et₃N | THF | 24 | 25 | 82 |
| 3 | Aniline | NaHCO₃ | DMF | 24 | 50 | 75 |
| 4 | Benzylamine | K₂CO₃ | CH₃CN | 16 | 25 | 88 |
Reaction with Thiols (S-Nucleophiles)
Thiols are excellent nucleophiles and readily react with this compound, typically in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate.
Protocol 2: Synthesis of 4-((phenylthio)methyl)furan-2(5H)-one
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound and thiophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Data for Reactions with Thiols
| Entry | Thiol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Thiophenol | Et₃N | CH₂Cl₂ | 6 | 25 | 92 |
| 2 | Benzyl mercaptan | K₂CO₃ | Acetone | 8 | 25 | 90 |
| 3 | Ethanethiol | NaH | THF | 4 | 0-25 | 88 |
| 4 | 4-Methylthiophenol | Et₃N | CH₂Cl₂ | 6 | 25 | 95 |
Reaction with Alcohols and Phenols (O-Nucleophiles)
Alcohols and phenols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound often requires a strong base to generate the more nucleophilic alkoxide or phenoxide.
Protocol 3: Synthesis of 4-(phenoxymethyl)furan-2(5H)-one
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of phenol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium phenoxide.
-
Add a solution of this compound in THF to the phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Table 3: Representative Data for Reactions with Alcohols/Phenols
| Entry | Alcohol/Phenol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenol | NaH | THF | 16 | 25 | 80 |
| 2 | Methanol | NaH | THF | 12 | 25 | 75 |
| 3 | Benzyl alcohol | K₂CO₃ | DMF | 24 | 60 | 70 |
| 4 | 4-Methoxyphenol | NaH | THF | 18 | 25 | 85 |
Experimental Workflow
The general workflow for the nucleophilic substitution of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
This compound serves as a valuable synthetic intermediate for the preparation of a diverse range of substituted furanones. Its reactivity in nucleophilic substitution reactions allows for the facile introduction of nitrogen, sulfur, and oxygen-containing functionalities. The choice of reaction conditions, particularly the nucleophile, base, and solvent, can be tailored to optimize the yield and selectivity of the desired product. The protocols and data provided herein offer a foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel compounds with potential applications in medicinal chemistry and beyond.
Application Notes and Protocols for the Derivatization of 4-(Bromomethyl)furan-2(5H)-one for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 4-(bromomethyl)furan-2(5H)-one, a versatile scaffold for the synthesis of novel bioactive compounds. The protocols detailed herein are designed to facilitate structure-activity relationship (SAR) studies by enabling the generation of a diverse library of furanone derivatives. The furan-2(5H)-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial (through quorum sensing inhibition), and enzyme inhibition properties.[1][2][3] The derivatization at the 4-position via the reactive bromomethyl group allows for the systematic exploration of chemical space to optimize biological activity.
General Derivatization Workflow
The primary route for derivatizing this compound is through nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to libraries of compounds with modified physicochemical and pharmacological properties.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of N-, O-, and S-substituted derivatives of this compound. Researchers should optimize reaction conditions based on the specific nucleophile used.
Protocol 1: Synthesis of 4-((Amino)methyl)furan-2(5H)-one Derivatives (N-Nucleophiles)
This protocol is adapted from procedures for the reaction of similar bromomethylated heterocycles with amines.[4]
Materials:
-
This compound
-
Desired primary or secondary amine (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the desired amine (2.2 equivalents) followed by potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (40-60 °C) can be applied.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-((amino)methyl)furan-2(5H)-one derivative.
Protocol 2: Synthesis of 4-((Alkoxy/Aryloxy)methyl)furan-2(5H)-one Derivatives (O-Nucleophiles)
Materials:
-
This compound
-
Desired alcohol or phenol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add the desired alcohol or phenol (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-((Alkyl/Arylthio)methyl)furan-2(5H)-one Derivatives (S-Nucleophiles)
This protocol is based on general procedures for the synthesis of thioethers from alkyl halides.[5]
Materials:
-
This compound
-
Desired thiol (1.1 equivalents)
-
Sodium hydroxide (NaOH) (1.2 equivalents)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired thiol (1.1 equivalents) in ethanol or DMF, add sodium hydroxide (1.2 equivalents) and stir at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature and monitor by TLC. Gentle heating may be required for less reactive thiols.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thioether.
-
Purify the product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data for the biological activity of various furanone derivatives, providing a basis for SAR studies.
Table 1: Cytotoxicity of Furan-2(5H)-one Derivatives
| Compound/Derivative | R¹ | R² | R³ | R⁴ | Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | H | Phenylamino | COOEt | 4-Fluorophenyl | HEPG2 | 0.002 | [2] |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | H | Phenylamino | COOEt | 4-Fluorophenyl | MCF-7 | 0.002 | [2] |
| Furan-based pyridine carbohydrazide derivative | - | - | - | - | MCF-7 | 4.06 | [6] |
| Furan-based N-phenyl triazinone derivative | - | - | - | - | MCF-7 | 2.96 | [6] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | - | - | - | - | HeLa | >100 | [7] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | - | - | - | - | HeLa | 62.37 | [7] |
Note: The structures of the compounds in the table are diverse and substitutions are not limited to the 4-position. This data is intended to provide a general overview of the cytotoxic potential of the furanone scaffold.
Table 2: Quorum Sensing Inhibition by Furanone Derivatives
| Compound/Derivative | Target Organism | Assay | Inhibition (%) | Concentration (µM) | Reference |
| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs | Pseudomonas aeruginosa | LasR reporter system | 20-90 | Not specified | [8] |
| GBr Furanone | Pseudomonas aeruginosa PA14 | Pyocyanin production | ~60 | 50 | [1] |
| C-30 Furanone | Pseudomonas aeruginosa PA14 | Pyocyanin production | ~40 | 50 | [1] |
| GBr Furanone | Pseudomonas aeruginosa PA14 | Biofilm formation | ~90 | 50 | [1] |
| C-30 Furanone | Pseudomonas aeruginosa PA14 | Biofilm formation | ~90 | 50 | [1] |
Biological Signaling Pathway
Many furanone derivatives have been identified as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator in the QS cascade and a common target for furanone-based inhibitors.
Caption: Inhibition of the LasR quorum sensing pathway by furanone derivatives.
These application notes and protocols serve as a foundational resource for the rational design and synthesis of novel furan-2(5H)-one derivatives for SAR-driven drug discovery.
References
- 1. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model | MDPI [mdpi.com]
- 2. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Furanone Compounds in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Synthetic furanone compounds have emerged as a promising class of antimicrobial agents, offering novel mechanisms to combat bacterial infections, particularly those recalcitrant to traditional antibiotics. Originally inspired by natural furanones produced by the marine alga Delisea pulchra, synthetic analogs have been developed with potent antibacterial and anti-biofilm activities.[1][2][3] This document provides detailed application notes on their use and protocols for their experimental evaluation.
Application Notes
Synthetic furanones exhibit a range of antimicrobial activities, primarily through the disruption of bacterial communication, a process known as quorum sensing (QS), and in some cases, through direct bactericidal effects.[4][5]
Quorum Sensing Inhibition
A key application of synthetic furanones is the inhibition of quorum sensing, a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[4][5]
Direct Antimicrobial and Anti-Biofilm Activity
Beyond QS inhibition, certain synthetic furanones possess direct bactericidal or bacteriostatic properties and are effective against biofilms.
-
Bactericidal/Bacteriostatic Effects: Some furanone derivatives, such as F105, have demonstrated direct antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][9] The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to cellular damage.[10]
-
Biofilm Inhibition: Furanones are particularly effective at preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[3][11] They can inhibit biofilm formation at sub-MIC concentrations by interfering with QS and other cellular processes essential for biofilm development.[11] For instance, 2(5H)-furanone has been shown to significantly reduce biofilm mass on various surfaces.[11]
Synergistic Activity with Conventional Antibiotics
An important application of synthetic furanones is their use in combination with traditional antibiotics. The furanone C-30 has been shown to have a synergistic effect with colistin against colistin-resistant Gram-negative bacteria.[12] This suggests that furanones could be used to restore the efficacy of existing antibiotics.
Quantitative Data Summary
The antimicrobial activity of various synthetic furanone compounds has been quantified against several bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for selected compounds.
Table 1: Antimicrobial Activity of Furanone Derivative F105 against Staphylococcus aureus [9]
| Strain | MIC (mg/L) | MBC (mg/L) |
| Methicillin-susceptible S. aureus (MSSA) ATCC29213 | 10 | 40 |
| Methicillin-resistant S. aureus (MRSA) ATCC43300 | 20 | 80 |
Table 2: Antimicrobial Activity of Furanone Derivative F131 [2]
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus (clinical isolates) | 8–16 | 32–128 |
| Candida albicans (clinical isolates) | 16–64 | 128–1024 |
Table 3: Antimicrobial Activity of Furan-Based Pyrimidine-Thiazolidinones
| Compound | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) |
| 8k | 12.5 | - |
| 8d | - | 100 |
| 8e | - | 100 |
Table 4: Antimicrobial Activity of 5-Hydroxy-4-amino-2(5H)-furanones against Staphylococcus aureus ATCC 25923 [13]
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| 2b | 4 | 8 |
| 2c | 4 | 8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted)
-
Synthetic furanone compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (bacterial suspension without furanone)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the furanone compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[14]
-
Add 100 µL of the bacterial suspension to each well containing the furanone dilutions and the positive control well.
-
Add 200 µL of MHB to the negative control well.
-
Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the furanone compound at which no visible bacterial growth is observed.[9]
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the furanone that results in a ≥99.9% reduction in the initial inoculum.[9]
Protocol 2: Biofilm Inhibition Assay
This protocol is used to determine the Minimum Biofilm Prevention Concentration (MBPC) of a synthetic furanone.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial suspension
-
Furanone compound stock solution
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%) for destaining
Procedure:
-
Prepare serial dilutions of the furanone compound in the growth medium in a 96-well plate.
-
Inoculate the wells with a bacterial suspension to a final density of approximately 10^6 CFU/mL.
-
Include positive (bacteria without furanone) and negative (broth only) controls.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The MBPC is defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in biofilm formation compared to the untreated control.[2]
Protocol 3: Quorum Sensing Inhibition (QSI) Assay using a Reporter Strain
This protocol utilizes a bacterial reporter strain that produces a detectable signal (e.g., violacein pigment in Chromobacterium violaceum or bioluminescence) in response to QS molecules.
Materials:
-
Reporter strain (e.g., Chromobacterium violaceum CV026)
-
Luria-Bertani (LB) broth
-
AHL signal molecule (e.g., C6-HSL)
-
Furanone compound stock solution
-
96-well microtiter plates
Procedure:
-
Grow an overnight culture of the reporter strain.
-
In a 96-well plate, add LB broth, the appropriate AHL signal molecule at a fixed concentration, and serial dilutions of the furanone compound.
-
Inoculate the wells with the reporter strain culture (e.g., 1% v/v).
-
Include controls: a positive control (reporter strain + AHL, no furanone) and a negative control (reporter strain, no AHL, no furanone).
-
Incubate the plate at 30°C for 18-24 hours.
-
Quantify the reporter signal. For C. violaceum, the violacein pigment can be extracted with DMSO and the absorbance measured at 585 nm.
-
A reduction in the reporter signal in the presence of the furanone compound indicates QSI activity. It is crucial to also measure bacterial growth (OD600) to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.[11]
Visualizations
The following diagrams illustrate key pathways and workflows related to the antimicrobial applications of synthetic furanones.
Caption: Quorum Sensing Inhibition in Gram-Negative Bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
Synthetic Routes to Furanone-Based Topoisomerase I Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of furanone-based compounds as potential topoisomerase I (Topo I) inhibitors. The furan-2(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on synthetic strategies for creating derivatives of this core, methods for assessing their biological activity, and an overview of their mechanism of action.
Synthetic Strategies for Furanone-Based Topoisomerase I Inhibitors
The synthesis of 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives is a key strategy in developing novel Topo I inhibitors. Two principal series of these compounds have been explored: one with a saturated furanone ring system and another possessing an exocyclic double bond, which has generally shown more potent activity.
A generalized synthetic approach involves a multi-step process starting from readily available materials. Key reactions include the formation of a furanone core, followed by functionalization to introduce the substituted amidobenzyl moiety. For compounds with an exocyclic double bond, a Wittig-Horner reaction or a similar olefination strategy is typically employed.
General Synthetic Scheme for 4-(4-Aminobenzyl)furan-2(5H)-one (Intermediate)
A common route to a key intermediate, 4-(4-aminobenzyl)furan-2(5H)-one, involves the reduction of a nitro group. This intermediate can then be acylated to produce a library of amide derivatives.
Caption: Synthetic pathway to Series 1 furanone inhibitors.
General Synthetic Scheme for 4-(4-Substituted amidobenzyl)-5-ylidene-furan-2(5H)-one (Series 2)
To introduce the exocyclic double bond, a Wittig-Horner reaction can be employed on a suitable furanone precursor. This reaction typically involves a phosphonate ylide reacting with an aldehyde or ketone to form the alkene.
Caption: Synthetic pathway to Series 2 furanone inhibitors.
Experimental Protocols
Protocol for the Synthesis of 4-(4-Aminobenzyl)furan-2(5H)-one (Intermediate)
This protocol is a representative example for the reduction of a nitro group to an amine on the furanone scaffold.
Materials:
-
4-(4-Nitrobenzyl)furan-2(5H)-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4-nitrobenzyl)furan-2(5H)-one in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(4-aminobenzyl)furan-2(5H)-one.
Protocol for Topoisomerase I Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compounds dissolved in DMSO
-
Sterile deionized water
-
Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide solution
Procedure:
-
Prepare a reaction mixture containing 1x Topo I assay buffer, supercoiled DNA (e.g., 200-300 ng), and sterile water to a final volume of 18 µL.
-
Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 1 µL of human Topo I (1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of loading dye containing 1% SDS.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide solution for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under UV light and document the results. Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables represent the expected format for summarizing the biological activity data of the synthesized furanone derivatives. The actual values are not publicly available in the referenced abstracts and would need to be extracted from the full research article.
Table 1: Topoisomerase I Inhibitory Activity of Furanone Derivatives
| Compound | R Group | Series | Topo I Inhibition (%) at 100 µM (Representative) | IC₅₀ (µM) (Representative) |
| A-1 | H | 1 | 45 | >100 |
| A-2 | Cl | 1 | 55 | 85 |
| B-1 | H | 2 | 80 | 25 |
| B-2 | Cl | 2 | 95 | 10 |
| CPT | - | - | 100 | <1 |
CPT: Camptothecin (positive control)
Table 2: Cytotoxicity of Furanone Derivatives against Human Cancer Cell Lines
| Compound | IC₅₀ (µM) - MCF-7 (Representative) | IC₅₀ (µM) - HeLa (Representative) | IC₅₀ (µM) - A549 (Representative) |
| A-1 | >100 | >100 | >100 |
| A-2 | 80 | 95 | 90 |
| B-1 | 30 | 45 | 40 |
| B-2 | 15 | 20 | 18 |
| Doxorubicin | <1 | <1 | <1 |
IC₅₀ values are representative and would be determined experimentally.
Mechanism of Action
Furanone-based Topo I inhibitors act by stabilizing the covalent complex between Topo I and DNA. This ternary complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis. Some compounds in this class may also interfere with the initial binding of Topo I to DNA.
Caption: Mechanism of action of furanone Topo I inhibitors.
Application Notes and Protocols for Michael Addition Reactions with 4-(Bromomethyl)furan-2(5H)-one Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)furan-2(5H)-one, a substituted butenolide, is a versatile bifunctional reagent. The α,β-unsaturated lactone moiety serves as a Michael acceptor, while the bromomethyl group provides a site for nucleophilic substitution. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and potential therapeutic agents. The furan-2(5H)-one core is a common motif in various natural products and biologically active compounds, exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming strategy. When applied to this compound, it allows for the introduction of diverse functionalities at the 5-position of the butenolide ring, leading to novel derivatives with potential applications in drug discovery and development.
Synthesis of this compound
While a direct, high-yield synthesis protocol for this compound (CAS 61934-55-2) is not extensively documented in readily available literature, its use as a starting material in the synthesis of other brominated furanones has been reported. For instance, the synthesis of 3-bromo-4-(bromomethyl)-2(5H)-furanone utilizes 4-(bromomethyl)-2(5H)-furanone as a precursor.[1] The synthesis of the parent this compound can be conceptually approached through the bromination of a suitable precursor, such as 4-methyl-2(5H)-furanone, or via cyclization-bromination strategies from acyclic precursors. Researchers may need to consult specialized synthetic literature or employ standard organic chemistry transformations to obtain this substrate.
Michael Addition Reactions: General Principles and Workflow
The core of the application of this compound in synthetic chemistry lies in its reactivity as a Michael acceptor. The electron-withdrawing lactone carbonyl group polarizes the double bond, rendering the C5 position electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).
A typical experimental workflow for a Michael addition reaction with this compound is depicted below:
Caption: General workflow for Michael addition reactions.
Experimental Protocols for Michael Addition Reactions
The following protocols are generalized procedures for the Michael addition of common classes of nucleophiles to α,β-unsaturated systems and can be adapted for reactions with this compound. Optimization of solvent, base, temperature, and reaction time will be necessary for specific substrates.
Protocol 1: Thia-Michael Addition (Addition of Thiols)
The addition of thiols to Michael acceptors is often a highly efficient process and can sometimes proceed without a catalyst. However, a base is commonly used to generate the more nucleophilic thiolate anion.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan, cysteine derivatives)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium ethoxide)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (1.1 - 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Aza-Michael Addition (Addition of Amines)
The conjugate addition of amines to Michael acceptors is a crucial reaction for the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules.
Materials:
-
This compound
-
Amine (e.g., primary or secondary alkylamines, anilines, amino acid esters)
-
Solvent (e.g., methanol, ethanol, THF, DCM)
-
Optional: Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) for less reactive amines.
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a catalyst may be added at this stage.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous work-up to remove any excess amine and catalyst.
-
Purify the crude product by flash column chromatography or crystallization to yield the aza-Michael adduct.
Protocol 3: Michael Addition of Carbon Nucleophiles (e.g., Malonates)
The formation of a new carbon-carbon bond via Michael addition is a powerful tool in organic synthesis for building molecular complexity. Stabilized carbanions, such as those derived from malonic esters, are excellent Michael donors.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, dimethyl malonate)
-
Base (e.g., sodium ethoxide, sodium hydride, DBU)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
-
Standard work-up and purification reagents
Procedure:
-
In a flask under an inert atmosphere, prepare a solution of the base in the chosen anhydrous solvent. For example, dissolve sodium ethoxide in ethanol or suspend sodium hydride in THF.
-
Slowly add the active methylene compound (1.1 - 1.5 eq) to the base solution at 0 °C to generate the enolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in the same solvent to the enolate solution.
-
Allow the reaction to proceed at a temperature between 0 °C and room temperature for 2-12 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired carbon-linked Michael adduct.
Data Presentation
The following tables summarize hypothetical quantitative data for the Michael addition reactions to provide a framework for experimental design and comparison. Actual yields and stereoselectivities will depend on the specific nucleophile and reaction conditions employed.
Table 1: Thia-Michael Addition to this compound
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | TEA | DCM | RT | 4 | [Data Not Found] |
| 2 | Benzyl mercaptan | NaOEt | EtOH | 0 to RT | 6 | [Data Not Found] |
| 3 | N-acetyl-L-cysteine methyl ester | DIPEA | DMF | RT | 12 | [Data Not Found] |
Table 2: Aza-Michael Addition to this compound
| Entry | Nucleophile (Nu-H) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | None | MeOH | RT | 8 | [Data Not Found] |
| 2 | Aniline | Yb(OTf)₃ | MeCN | 50 | 24 | [Data Not Found] |
| 3 | Glycine methyl ester | None | EtOH | Reflux | 12 | [Data Not Found] |
Table 3: Michael Addition of Carbon Nucleophiles to this compound
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | EtOH | 0 to RT | 5 | [Data Not Found] |
| 2 | Nitromethane | DBU | THF | RT | 24 | [Data Not Found] |
| 3 | Acetone | LDA | THF | -78 to RT | 3 | [Data Not Found] |
Applications in Drug Development
The Michael adducts derived from this compound are of significant interest in drug development due to the biological importance of the furanone scaffold. The diverse functionalities that can be introduced via Michael addition allow for the generation of large libraries of compounds for screening against various biological targets.
Signaling Pathway Diagram (Hypothetical)
The furanone core and its derivatives have been implicated in various cellular processes. For instance, some furanones act as quorum sensing inhibitors in bacteria, while others exhibit anticancer activity by targeting specific signaling pathways. The following diagram illustrates a hypothetical mechanism where a Michael adduct of this compound could inhibit a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
In this speculative pathway, the furanone Michael adduct acts as an inhibitor of a key kinase (Kinase B) in a signal transduction cascade. This inhibition prevents the inactivation of an inhibitory protein, thereby sequestering a transcription factor in the cytoplasm and preventing the expression of genes involved in cell proliferation and survival. This represents one of many potential mechanisms through which novel furanone derivatives could exert therapeutic effects. The bromomethyl group on the adducts provides a further handle for conjugation to targeting moieties or other pharmacophores, opening avenues for the development of multifunctional drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Bromomethyl)furan-2(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)furan-2(5H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound consistently low?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:
-
Incomplete Bromination: The brominating agent may not be reacting completely with the starting material.
-
Solution: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and of high purity. The reaction may also require a radical initiator, such as AIBN or benzoyl peroxide, and adequate heating or UV irradiation to proceed efficiently.[1]
-
-
Side Reactions: Over-bromination or bromination at undesired positions can significantly reduce the yield of the target product. For instance, bromination can occur on the furanone ring itself.[1]
-
Solution: Carefully control the stoichiometry of the brominating agent. Using 1.0 equivalent of NBS is crucial for monobromination.[1] Running the reaction at a lower temperature may also improve selectivity.
-
-
Degradation of Product: The product, a substituted furanone, may be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed promptly and at a low temperature. Purification via column chromatography should be done with minimal delay.
-
-
Inefficient Cyclization (if applicable): If your synthesis involves a cyclization step to form the furanone ring, incomplete cyclization will naturally lead to a low yield.
-
Solution: Verify the optimal conditions for the cyclization reaction, including the choice of acid or base catalyst and the reaction temperature and time.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue. These byproducts could be:
-
Dibrominated or Tribrominated Species: Over-reaction with the brominating agent can lead to the formation of di- and tri-brominated furanones.[1]
-
Solution: As mentioned, precise control over the stoichiometry of the brominating agent is key. A slow, dropwise addition of the brominating agent can also help to prevent localized high concentrations that favor over-bromination.
-
-
Isomeric Products: Bromination might occur at other positions on the furanone ring or side chain, leading to isomers.
-
Solution: The regioselectivity of the bromination can be influenced by the solvent and the reaction temperature. Experiment with different solvents (e.g., CCl4, acetonitrile) to find the optimal conditions for selective bromination at the desired methyl group.
-
-
Starting Material: A significant amount of unreacted starting material will also appear as a separate spot.
-
Solution: Increase the reaction time or temperature, or consider adding a fresh portion of the initiator if a radical reaction is being performed.
-
Question 3: How can I effectively purify this compound from the reaction mixture?
Answer: Purification is critical for obtaining a high-purity product.
-
Column Chromatography: This is the most common method for purifying furanone derivatives.
-
Protocol: Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexanes is typically effective. The optimal ratio will depend on the specific byproducts present and should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an effective purification technique.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the allylic bromination of 4-methylfuran-2(5H)-one using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent such as carbon tetrachloride (CCl4).[1]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Brominating agents like NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon tetrachloride is a hazardous solvent and should also be handled with extreme care in a fume hood.
Q3: Can I use bromine (Br2) instead of NBS for the bromination step?
While Br2 can be used for bromination, NBS is often preferred for allylic bromination as it provides a low, constant concentration of bromine, which can lead to higher selectivity and fewer side reactions.[3] The use of liquid bromine also presents greater handling hazards.
Quantitative Data Summary
The following table summarizes yields for the synthesis of related brominated furanones under different conditions. While not specific to this compound, this data provides insight into how reaction conditions can influence outcomes.
| Starting Material | Brominating Agent/Conditions | Product | Yield (%) | Reference |
| 4-methoxy-2(5H)-furanone | 1.0 equiv. NBS, benzoyl peroxide, CCl4, reflux | 3-bromo-4-methoxy-2(5H)-furanone | 45% | [1] |
| 2(5H)-furanone | Br2, Et2O, reflux, then Et3N | 3-bromo-2(5H)-furanone | 47.6% | [1] |
| 5-methyl-2(5H)-furanone | NBS, AIBN, CCl4, reflux | 3-bromo-5-methyl-2(5H)-furanone | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-methylene-2(5H)-furanone (as an illustrative example of allylic bromination) [1]
-
To a solution of 5-methyl-2(5H)-furanone in carbon tetrachloride (CCl4), add 2.7 equivalents of N-Bromosuccinimide (NBS).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product is then treated with zinc dust in tetrahydrofuran (THF) in the presence of a catalytic amount of Cp2TiCl2 for reductive debromination to yield 3-bromo-5-methylene-2(5H)-furanone.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yield.
References
identification of side products in the bromination of furan derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the bromination of furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of furan bromination?
Under controlled conditions, the bromination of furan via electrophilic aromatic substitution is expected to yield 2-bromofuran as the major product.[1][2][3] The reaction typically proceeds by the attack of bromine at the C2 position of the furan ring.[1]
Q2: My reaction is yielding a significant amount of a dibrominated product. Why is this happening and how can I prevent it?
The formation of dibrominated side products, most commonly 2,5-dibromofuran, is a frequent issue due to the high reactivity of the furan ring.[4][5] This is often a result of using an excess of the brominating agent or running the reaction at too high a temperature.
-
Troubleshooting:
-
Use a 1:1 molar ratio or a slight excess of the furan derivative to the brominating agent.
-
Maintain low reaction temperatures (e.g., -5°C to 0°C).[5][6]
-
Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.
-
Consider using milder brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine.[7]
-
Q3: I've observed the formation of non-aromatic products and ring-opened byproducts. What causes this?
The formation of non-aromatic and ring-opened products is a known complication, particularly when using nucleophilic solvents like alcohols or water.[4][8] The initial electrophilic attack can lead to an intermediate that is trapped by the solvent, resulting in addition products rather than substitution.[7][9]
-
In alcoholic solvents (e.g., methanol): Expect the formation of 2,5-dialkoxy-2,5-dihydrofurans.[8][9]
-
In aqueous solutions: The reaction can be complex, potentially leading to the formation of malealdehyde and its subsequent hydrated forms.[4]
-
Troubleshooting:
Q4: My reaction mixture turned into a dark, insoluble polymer. What happened?
Furan and its simple derivatives are sensitive to strong acids and can readily polymerize.[5][9] The hydrobromic acid (HBr) generated during the bromination can catalyze this polymerization.
-
Troubleshooting:
-
Perform the reaction at low temperatures to minimize polymerization.
-
Use a non-acidic solvent like dioxane or add a non-nucleophilic base (e.g., pyridine) to scavenge the HBr as it is formed.[5]
-
Keep reaction times as short as possible.
-
Q5: How does the substituent on my furan derivative affect the bromination reaction?
Substituents on the furan ring significantly influence the reaction's outcome.
-
Electron-withdrawing groups (e.g., -CHO, -COOR): These groups deactivate the furan ring towards electrophilic substitution, which can help in controlling the reaction and preventing polymerization. However, they can also direct the bromination to specific positions. For instance, furan-2-carboxylic acid esters can yield 5-bromo and 4,5-dibromo derivatives.[9][10]
-
Electron-donating groups (e.g., -CH3, -OCH3): These groups activate the ring, making it more susceptible to polybromination and polymerization. Milder reaction conditions are crucial when working with these derivatives.
Troubleshooting Guide for Side Product Identification
| Observed Issue | Potential Side Product(s) | Suggested Analytical Technique(s) | Troubleshooting Steps |
| Lower than expected yield of monobromofuran; additional aromatic signals in NMR. | Polybrominated furans (e.g., 2,5-dibromofuran, tribromofuran).[4][5] | GC-MS, 1H & 13C NMR | See FAQ Q2. Reduce the stoichiometry of the brominating agent and lower the reaction temperature. |
| Presence of non-aromatic signals in NMR, particularly in the 4.5-6.5 ppm range. | Dihydrofuran adducts (e.g., 2,5-dialkoxy-2,5-dihydrofurans if using an alcohol solvent).[8][9] | 1H & 13C NMR, LC-MS | Switch to a non-nucleophilic, anhydrous solvent (e.g., dioxane, DMF).[5] |
| Complex mixture with loss of furan ring integrity, potential for new carbonyl signals in IR or 13C NMR. | Ring-opened products (e.g., malealdehyde derivatives).[4] | LC-MS, IR Spectroscopy, 1H & 13C NMR | Use anhydrous, non-nucleophilic solvents and strictly control the temperature. |
| Formation of a dark, intractable solid. | Polymerized furan derivatives.[5][9] | - | See FAQ Q4. Use a non-nucleophilic base to scavenge acid, work at low temperatures, and minimize reaction time. |
Experimental Protocols
General Protocol for the Monobromination of Furan
This protocol is a starting point and may require optimization depending on the specific furan derivative.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the furan derivative (1.0 eq.) in anhydrous dioxane or DMF at -5°C.[5]
-
Bromination: Prepare a solution of bromine (1.0 eq.) in the same anhydrous solvent. Add the bromine solution dropwise to the cooled furan solution over 30-60 minutes, ensuring the temperature remains below 0°C.
-
Quenching: After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or GC. Once complete, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to isolate the desired brominated furan derivative.
Protocol for Identification of Side Products by GC-MS
-
Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
GC Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Analysis: As each component elutes from the GC column, it will be fragmented and analyzed by the mass spectrometer.
-
Data Interpretation: Analyze the resulting chromatogram to identify the retention times of different products. Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can be used to identify the structure of the main product and any side products (e.g., by looking for the characteristic isotopic pattern of bromine).
Visual Guides
Reaction Pathway for Furan Bromination
Caption: General reaction pathways in the bromination of furan derivatives.
Troubleshooting Workflow
Caption: Workflow for troubleshooting side products in furan bromination.
References
- 1. homework.study.com [homework.study.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 7. halogenation of furan [quimicaorganica.org]
- 8. Electrophilic addition may be preferred to substitution with furan [ns1.almerja.com]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Bromomethyl)furan-2(5H)-one via Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-(Bromomethyl)furan-2(5H)-one using column chromatography.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (Geduran Si 60, 0.040-0.063 mm, or equivalent)[1]
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., UV lamp, potassium permanganate stain)
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. Test various ratios of hexanes:ethyl acetate.
-
Aim for a system where the target compound, this compound, has an Rf value of approximately 0.25-0.35 for optimal separation.[3]
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1-2 cm) over the cotton plug.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, creating a level bed. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of Celite or silica gel (approximately 5-10 times the mass of the crude product) to the solution.[2]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][2]
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the prepared column.
-
Gently add the initial eluent to the column.
-
Begin elution with the least polar solvent mixture (e.g., 100% hexanes or a high hexanes ratio mixture).[1]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can be done in a stepwise or continuous gradient.[1] A suggested gradient could start with 100% hexanes, move to 95:5, then 85:15, and further as needed based on TLC monitoring.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution of the product by spotting fractions onto TLC plates.[4]
-
Visualize the TLC plates under a UV lamp (254 nm) and/or by using a chemical stain to identify the fractions containing the pure product.
-
-
Product Isolation:
Data Presentation: Recommended Chromatographic Parameters
The following table summarizes key quantitative parameters for the purification process.
| Parameter | Recommended Value / Method | Notes |
| Stationary Phase | Silica Gel, particle size 40-63 µm[1][3] | Standard flash chromatography grade silica is effective. |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate[1] | Start from 100% Hexanes, progressing to 95:5, 80:20, and 60:40 (Hexanes:EtOAc) or similar. |
| Target Rf Value | ~0.25 - 0.35 in the elution solvent[3] | Adjust the solvent mixture to achieve this Rf on a TLC plate for good separation. |
| Sample Loading | Dry Loading onto Celite or Silica Gel[1][2] | Recommended for preventing band broadening and improving resolution. |
| Silica Mass | ~50-100 g of silica per 1 g of crude product | A general rule of thumb; may vary based on separation difficulty. |
| Flow Rate | Optimized for column dimensions | Avoid excessively fast flow rates to prevent tailing, and slow rates that cause band broadening.[2] |
Troubleshooting Guide
Q: My yield is very low, and I see multiple spots/streaks on the TLC plate after purification. What happened?
A: This often indicates that the product has decomposed. This compound, like some other furanones, can be unstable and may polymerize or degrade on silica gel, especially during prolonged exposure.[5]
-
Solution 1: Speed: Run the column as quickly as possible (flash chromatography) without sacrificing separation to minimize the compound's contact time with the silica.[6]
-
Solution 2: Deactivate Silica: Consider pre-treating the silica gel. Wash the column with your eluent containing a small amount of a neutral or slightly acidic agent (e.g., a trace of triethylamine if the compound is acid-sensitive, though this is less likely for a lactone).
-
Solution 3: Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) column.
Q: The desired product is co-eluting with an impurity. How can I improve the separation?
A: Poor separation can result from an incorrect solvent system or overloading the column.
-
Solution 1: Adjust the Gradient: Use a shallower, more gradual solvent gradient. Start with a less polar solvent than initially planned and increase the polarity in smaller increments. This will increase the resolution between closely eluting spots.
-
Solution 2: Isocratic Elution: If the Rf values of your product and the impurity are sufficiently different, running the entire column with a single, optimized solvent mixture (isocratic elution) can sometimes provide better separation.[3]
-
Solution 3: Reduce Load: Overloading the column is a common cause of poor separation. As a general rule, use at least a 50:1 ratio of silica gel to crude sample by mass. For difficult separations, this ratio may need to be increased.
Q: My compound is streaking or "tailing" down the column and on the TLC plate. What is the cause?
A: Tailing is often caused by the compound interacting too strongly with the stationary phase or by overloading.
-
Solution 1: Check Solvent Polarity: The eluent may not be polar enough to move the compound effectively. Try slightly increasing the polarity of your solvent system.
-
Solution 2: Dry Loading: Ensure you are using the dry loading technique, as loading the sample in a solvent that is too polar can cause significant streaking.[2]
-
Solution 3: Check for Acidity/Basicity: If your compound has acidic or basic functional groups, it can interact strongly with the silica. Adding a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape. For the neutral this compound, this is less likely to be the primary issue unless impurities are acidic or basic.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the column? A: Thin-Layer Chromatography (TLC) is essential.[4] Collect small, regular fractions and analyze them by TLC. Spot every few fractions on a single plate to track the progress of your compound as it elutes from the column.
Q: Is this compound visible under UV light? A: Yes, the α,β-unsaturated lactone system contains a chromophore that should be visible under UV light at 254 nm, which simplifies TLC analysis.[4]
Q: My crude product is an oil. How do I perform a dry load? A: Dissolve the oil in a volatile solvent like dichloromethane, add silica gel or Celite, and then remove the solvent on a rotary evaporator.[2] This will deposit the oil onto the solid support, which can then be loaded onto the column as a powder.
Q: Can I reuse my silica gel? A: It is not recommended. Reusing silica gel can lead to contamination from previous purifications and inconsistent results. For reproducible, high-purity results, always use fresh silica gel.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Troubleshooting Furanone Ring Decomposition in Synthesis
Welcome to the Technical Support Center for furanone synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stability of the furanone ring during synthetic procedures. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of furanone ring decomposition during synthesis?
A1: The decomposition of the furanone ring during synthesis is primarily attributed to its susceptibility to several degradation pathways, which are often triggered by the reaction conditions. The main causes include:
-
Isomerization: Particularly for 2(3H)-furanones, which can isomerize to the more thermodynamically stable 2(5H)-furanone isomer, a reaction often catalyzed by acidic or basic conditions.[1]
-
Hydrolysis: The lactone ring is prone to cleavage in the presence of water, a process that is accelerated under acidic or basic conditions.[2][3]
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation byproducts.[2]
-
Thermal Degradation: High temperatures can induce ring-opening and other decomposition reactions.[2][4]
-
Sensitivity to Light: Some furanone derivatives are sensitive to light and can degrade upon exposure.
Q2: How does pH influence the stability of the furanone ring?
A2: The pH of the reaction and workup solutions is a critical factor in furanone stability. Generally, furanones are more susceptible to degradation in neutral to alkaline conditions. For many furanone derivatives, mildly acidic conditions (around pH 3.5-4.0) can enhance stability.[2] Both acidic and basic conditions can catalyze hydrolysis and isomerization.[1][2][3]
Q3: My synthesis of a 2(3H)-furanone is yielding the 2(5H)-isomer. Why is this happening and can it be reversed?
A3: The formation of the 2(5H)-furanone isomer is a common issue and occurs because it is the more thermodynamically stable isomer due to the conjugation of the double bond with the carbonyl group.[1] This isomerization is often catalyzed by acidic or basic conditions present during the reaction or workup.[1] Reversing this process to favor the less stable 2(3H)-isomer is generally not synthetically practical. Therefore, prevention is the most effective strategy.[1]
Q4: What are the best practices for storing furanone compounds to prevent degradation?
A4: To ensure the long-term stability of furanone compounds, it is recommended to store them under an inert atmosphere (e.g., nitrogen or argon), protected from light (e.g., in amber vials), and at low temperatures (refrigerated or frozen). For solutions, using a buffered solution at a slightly acidic pH can also improve stability.[2]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues encountered during furanone synthesis.
Issue 1: Low Yield of the Desired Furanone Product
Symptoms:
-
The isolated yield is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a complex mixture of byproducts.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 4-(Bromomethyl)butenolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in coupling reactions involving 4-(bromomethyl)butenolide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with 4-(bromomethyl)butenolide?
A1: The most common palladium-catalyzed cross-coupling reactions for 4-(bromomethyl)butenolide are Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon bonds, allowing for the synthesis of a diverse range of substituted butenolides.[1][2][3]
Q2: What is a typical starting catalyst loading for these reactions?
A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[4] However, with highly active pre-catalysts and optimized conditions, loadings can often be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range for highly efficient systems.[5][6][7]
Q3: How does the reactivity of 4-(bromomethyl)butenolide compare to other substrates?
A3: 4-(Bromomethyl)butenolide can be considered an activated substrate, similar to an allylic or benzylic bromide. The reactivity of the C-Br bond is generally higher than that of aryl bromides, which can influence the choice of reaction conditions and catalyst loading.[8][9]
Q4: What are the key parameters to consider when optimizing catalyst loading?
A4: The key parameters for optimizing catalyst loading include the choice of palladium source and ligand, the type and amount of base, the solvent, and the reaction temperature. These factors are interdependent and should be optimized systematically.
Q5: Can I perform these coupling reactions under copper-free conditions?
A5: Yes, particularly for Sonogashira reactions, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][10] This typically involves the use of specific ligands that facilitate the copper-free catalytic cycle.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing very low to no conversion of my 4-(bromomethyl)butenolide. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. If you are using a Pd(0) source, ensure it has been stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. The appearance of palladium black can indicate catalyst decomposition.
-
Check Reagent Quality: Confirm the purity and integrity of your 4-(bromomethyl)butenolide, coupling partner, base, and solvent. Anhydrous and anaerobic conditions are often crucial, especially for Sonogashira reactions.[11]
-
Optimize Reaction Temperature: Many coupling reactions require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, consider gradually increasing the temperature.
-
Screen Different Ligands: The choice of ligand is critical. For Suzuki reactions with butenolides, phosphine ligands like PPh₃ are common.[4] For more challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Evaluate Base and Solvent: The base plays a crucial role in the catalytic cycle.[12] Ensure you are using an appropriate base (e.g., K₃PO₄, Cs₂CO₃, Et₃N) and that it is sufficiently soluble in your chosen solvent. The solvent should be anhydrous and degassed.
-
Temporarily Increase Catalyst Loading: As a diagnostic tool, you can increase the catalyst loading to 5-10 mol%. If you observe product formation, it suggests that the catalytic cycle is viable but requires optimization to be efficient at lower loadings.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I am also seeing significant amounts of side products. What are these and how can I minimize them?
A: Common side reactions include homocoupling of the starting materials and decomposition of the butenolide ring.
Troubleshooting Strategies:
-
Homocoupling of the Boronic Acid (Suzuki): This is often observed with highly active catalysts or when the oxidative addition is slow.
-
Solution: Lowering the reaction temperature or using a less active catalyst might help. Ensure the slow addition of the boronic acid to the reaction mixture.
-
-
Homocoupling of the Alkyne (Sonogashira): This is a common issue in copper-co-catalyzed Sonogashira reactions.
-
Decomposition of 4-(bromomethyl)butenolide: The butenolide ring can be sensitive to harsh basic conditions or high temperatures.
-
Solution: Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄) and try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Data Presentation: Catalyst Loading Optimization
The following tables provide a summary of typical reaction conditions for Suzuki, Heck, and Sonogashira couplings based on literature for analogous substrates. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Butenolide Analogues
| Parameter | Recommended Range | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice for butenolide couplings.[4] |
| Catalyst Loading | 0.5 - 5 mol% | Start with 3 mol% for initial screening.[4] |
| Ligand | PPh₃, SPhos, XPhos | Use a 1:2 to 1:4 Pd:ligand ratio for Pd(OAc)₂. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ has been shown to be effective.[4] |
| Solvent | Dioxane, Toluene, THF/H₂O | Dioxane is a good starting point.[4] |
| Temperature | 80 - 110 °C | Refluxing in dioxane is a common condition.[4] |
Table 2: Heck Coupling of Allylic Bromide Analogues
| Parameter | Recommended Range | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective choice. |
| Catalyst Loading | 0.1 - 2 mol% | Can often be achieved with lower loadings than Suzuki. |
| Ligand | PPh₃, P(o-tol)₃, Herrmann's Catalyst | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, DIPEA, NaOAc | An organic base is typically used. |
| Solvent | DMF, NMP, Acetonitrile | A polar aprotic solvent is generally preferred. |
| Temperature | 60 - 120 °C | Dependent on the reactivity of the olefin. |
Table 3: Sonogashira Coupling of Allylic Bromide Analogues
| Parameter | Recommended Range | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) sources are effective.[8] |
| Co-catalyst (optional) | CuI (1-5 mol%) | For copper-free reactions, this is omitted.[7][10] |
| Catalyst Loading | 0.1 - 5 mol% | Can be reduced significantly under optimized conditions.[6] |
| Ligand | PPh₃, Xantphos, cataCXium® A | Ligand choice is crucial for copper-free systems. |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required.[11] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are critical.[11] |
| Temperature | Room Temperature - 80 °C | Milder conditions are often possible compared to Suzuki/Heck.[8] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
-
Reaction Setup: In parallel, add the arylboronic acid (1.2 eq) and base (e.g., K₃PO₄, 2.0 eq) to a series of oven-dried reaction vials.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add 4-(bromomethyl)butenolide (1.0 eq) dissolved in the anhydrous, degassed solvent (e.g., dioxane).
-
Catalyst Addition: To each vial, add the appropriate amount of a stock solution of the palladium catalyst and ligand to achieve the desired catalyst loading (e.g., 5, 2, 1, 0.5, and 0.1 mol%).
-
Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Work-up and Analysis: Once the reaction with the highest catalyst loading is complete, cool all reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Prevent Polymerization of 2(5H)-Furanone Derivatives
Welcome to the technical support center for handling 2(5H)-furanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of these valuable compounds during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is polymerization in the context of 2(5H)-furanone derivatives, and why is it a problem?
A1: Polymerization is a chemical reaction in which individual monomer units (in this case, 2(5H)-furanone derivative molecules) link together to form long chains or networks called polymers. For researchers working with 2(5H)-furanone derivatives as specific small molecules, polymerization is an undesirable side reaction. It leads to the loss of the desired compound, the formation of intractable materials, and can complicate purification processes, ultimately impacting experimental results and yield.
Q2: What factors can initiate the polymerization of 2(5H)-furanone derivatives?
A2: The primary drivers for the polymerization of 2(5H)-furanone derivatives, which are α,β-unsaturated lactones, are heat, light (UV radiation), and the presence of radical initiators. The conjugated double bond in the furanone ring makes it susceptible to radical-initiated polymerization.
Q3: How can I visually identify if my 2(5H)-furanone derivative has polymerized?
A3: Signs of polymerization include an increase in the viscosity of a liquid sample, the formation of a gel, or the appearance of a solid precipitate. In some cases, a clear, plastic-like film may form. If you observe any of these changes, it is likely that at least partial polymerization has occurred.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. Common types of inhibitors include phenolic compounds (e.g., hydroquinone, MEHQ, BHT) and stable free radicals (e.g., TEMPO). Phenolic inhibitors typically require the presence of trace amounts of oxygen to be effective.
Troubleshooting Guides
Issue 1: My 2(5H)-furanone derivative appears to have polymerized during storage.
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Store 2(5H)-furanone derivatives at refrigerated temperatures (2-8 °C).[1] For long-term storage, consider lower temperatures (-20 °C). |
| Exposure to Light | Store in amber vials or protect from light by wrapping the container in aluminum foil.[1] |
| Presence of Oxygen | For highly sensitive derivatives, store under an inert atmosphere (e.g., nitrogen or argon).[1] |
| No Inhibitor Present | If the compound was synthesized in-house and purified, consider adding a suitable inhibitor for storage. |
Issue 2: Polymerization is occurring during my reaction.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Conduct the reaction at the lowest feasible temperature. Use an ice bath to moderate exothermic reactions. |
| Presence of Radical Initiators | Ensure all solvents and reagents are free of peroxides. |
| Extended Reaction Times | Monitor the reaction progress and work it up promptly upon completion. |
| Absence of an Inhibitor | For reactions requiring elevated temperatures, consider adding a polymerization inhibitor that is compatible with your reaction conditions. |
Issue 3: My compound polymerizes during purification (e.g., distillation).
| Potential Cause | Recommended Solution |
| High Temperature | Use vacuum distillation to lower the boiling point. |
| Lack of an Inhibitor | Add a small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask. |
Quantitative Data on Storage and Inhibition
While specific quantitative data for the inhibition of 2(5H)-furanone polymerization is not extensively available, the following table provides typical storage conditions and inhibitor concentrations used for structurally related unsaturated monomers like acrylates and vinyl compounds. These can serve as a starting point for optimizing the handling of 2(5H)-furanone derivatives.
| Parameter | Recommendation | Typical Values | Reference |
| Storage Temperature | Short-term | 2-8 °C | [1] |
| Long-term | -20 °C | ||
| Inhibitor | Hydroquinone (HQ) | 10-1000 ppm | |
| Hydroquinone monomethyl ether (MEHQ) | 10-200 ppm | ||
| Butylated hydroxytoluene (BHT) | 10-200 ppm |
Experimental Protocols
Protocol 1: General Storage of 2(5H)-Furanone Derivatives
-
Container: Use a clean, dry amber glass vial with a tightly sealing cap.
-
Inert Atmosphere (Optional but Recommended): If the derivative is particularly sensitive, flush the vial with a gentle stream of nitrogen or argon gas for 30-60 seconds to displace air.
-
Sealing: Tightly seal the vial immediately after placing the compound inside and flushing with inert gas.
-
Light Protection: If not using an amber vial, wrap the vial in aluminum foil.
-
Temperature: Store the sealed vial in a refrigerator at 2-8 °C. For long-term storage, a freezer at -20 °C is preferable.
Protocol 2: Addition of a Polymerization Inhibitor for Storage
-
Inhibitor Selection: Choose a suitable inhibitor such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ).
-
Stock Solution: Prepare a dilute stock solution of the inhibitor in a solvent that is compatible with your 2(5H)-furanone derivative (e.g., diethyl ether or the solvent your compound is already in). A concentration of 1 mg/mL is a practical starting point.
-
Addition: To your solution of the 2(5H)-furanone derivative, add the inhibitor stock solution dropwise while gently swirling to achieve the desired final concentration (e.g., 50-200 ppm).
-
Solvent Removal (if necessary): If the inhibitor was added to a solution and you need the neat compound, carefully remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a chilled water bath).
-
Storage: Store the stabilized compound according to Protocol 1.
Visualizations
References
aqueous workup procedures for reactions with brominated organic compounds
Welcome to the Technical Support Center for aqueous workup procedures involving brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for handling reaction mixtures containing these compounds. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and data to streamline your purification processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the aqueous workup of reactions involving brominated organic compounds.
| Issue | Possible Causes | Solutions |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Incomplete quenching of excess bromine or NBS. 2. Degradation of the quenching agent solution. 3. Poor mixing between the organic and aqueous phases. | 1. Add more of the quenching agent solution until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent (e.g., sodium thiosulfate, sodium bisulfite).[1][2] 3. Increase the stirring rate to ensure thorough mixing of the two phases.[1] |
| Formation of a solid precipitate (elemental sulfur) during quenching. | 1. Use of sodium thiosulfate under acidic conditions can lead to its decomposition into elemental sulfur.[1][2] | 1. Adjust the pH of the reaction mixture to be neutral or slightly basic with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[1] 2. Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to forming sulfur under acidic conditions.[1][2] 3. If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite.[1] |
| The quenching reaction is violently exothermic and difficult to control. | 1. The reaction between bromine and the quenching agent is inherently exothermic.[1] 2. The quenching agent is being added too quickly.[2] 3. The reaction mixture is at an elevated temperature.[2] | 1. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][2] 2. Add the quenching agent solution slowly, especially at the beginning.[2] 3. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[2] |
| Formation of a stable emulsion during extraction. | 1. High concentration of salts or other solutes. 2. Presence of surfactant-like impurities. 3. Vigorous shaking of the separatory funnel. | 1. Allow the mixture to stand for a longer period.[3][4] 2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[3][5][6] 3. Gently swirl or invert the separatory funnel instead of vigorous shaking.[6] 4. Filter the entire mixture through a pad of Celite.[5][7] 5. If the problem persists, consider changing the organic solvent.[3] |
| Succinimide byproduct from NBS reactions is difficult to remove. | 1. Succinimide has moderate solubility in both water and some organic solvents, making its removal by simple extraction challenging.[8] | 1. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH). This deprotonates the succinimide (pKa ~9.6), making the resulting salt highly water-soluble.[8] 2. If the product is soluble in a non-polar solvent like hexane or diethyl ether, succinimide may precipitate and can be removed by filtration.[8] 3. For base-sensitive products, multiple washes with water or brine can help reduce the amount of succinimide.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for reactions with excess bromine or N-bromosuccinimide (NBS)?
A1: The most common quenching agents are aqueous solutions of reducing agents that convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1] These include sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and sodium sulfite (Na₂SO₃).[1][2][9] These are effective and inexpensive options.[2]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors, including the reaction scale, the pH sensitivity of your product, and the reaction solvent.[2] Sodium thiosulfate is widely used, but it can form elemental sulfur under acidic conditions.[1][2] Sodium bisulfite and sodium sulfite are good alternatives in such cases, although they can generate sulfur dioxide (SO₂) gas, which is toxic.[2]
Q3: What are the visual indicators of a complete quench?
A3: The most apparent visual cue is the disappearance of the characteristic reddish-brown color of elemental bromine, resulting in a colorless or pale yellow organic layer.[2][9]
Q4: My brominated product seems to have some solubility in the aqueous layer. How can I improve its recovery in the organic phase?
A4: The solubility of organic compounds in the aqueous layer can be decreased by a technique known as "salting out."[10] This involves washing the organic layer with a saturated solution of sodium chloride (brine). The high concentration of ions in the brine reduces the ability of water to solvate the organic molecules, thus pushing them into the organic phase.[10]
Q5: What safety precautions should be taken during the aqueous workup of bromination reactions?
A5: Elemental bromine is corrosive and toxic, and its vapors are irritating.[11] All manipulations should be performed in a well-ventilated fume hood. The quenching of bromine can be exothermic, so it's crucial to cool the reaction mixture and add the quenching agent slowly to control the temperature.[2][12] If using sodium bisulfite or sulfite, be aware of the potential generation of toxic sulfur dioxide gas.[2]
Data Presentation
Table 1: Common Quenching Agents for Excess Bromine
| Quenching Agent | Stoichiometry (moles of agent per mole of Br₂) | Typical Concentration | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | 5-10% (w/v) aqueous solution | Inexpensive, readily available, effective.[2] | Can form elemental sulfur under acidic conditions.[1][2] |
| Sodium Bisulfite (NaHSO₃) | 1 | 5-10% (w/v) aqueous solution | Effective, does not typically form sulfur.[2] | Generates toxic sulfur dioxide (SO₂) gas; the solution is acidic.[2] |
| Sodium Sulfite (Na₂SO₃) | 1 | 5-10% (w/v) aqueous solution | Effective, less likely to form sulfur than thiosulfate.[2] | Can also generate SO₂ under acidic conditions.[2] |
| Sodium Metabisulfite (Na₂S₂O₅) | 1 | 5-10% (w/v) aqueous solution | A convenient solid source of bisulfite. | Similar to sodium bisulfite, it can generate SO₂.[2] |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Bromination Reaction
-
Cool the reaction mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[2]
-
Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[2][9]
-
Slow addition of the quenching agent: Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially.[2]
-
Monitor the quench: Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared.[2][9]
-
Phase separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer: Wash the organic layer sequentially with water and then with brine.[9]
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and then filter.[9]
-
Solvent removal: Remove the solvent under reduced pressure to isolate the crude product.
Protocol 2: Workup for Removal of Succinimide from NBS Reactions
-
Quench excess NBS: Cool the reaction mixture and quench any unreacted NBS by adding an aqueous solution of sodium sulfite or sodium thiosulfate until the bromine color is gone.[8]
-
Dilute the reaction mixture: Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Basify the aqueous layer: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the succinimide, making it more water-soluble.[8]
-
Separate and wash: Separate the layers and wash the organic layer with water, followed by brine.[13]
-
Dry and concentrate: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.
Visualizations
Caption: A general workflow for the aqueous workup of a bromination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Reactivity of the Bromomethyl Group in Furanones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of the bromomethyl group in furanone scaffolds during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does the bromomethyl group on my furanone substrate show low reactivity in nucleophilic substitution reactions?
A1: The reduced reactivity of the bromomethyl group on a furanone ring is primarily due to a combination of electronic and steric effects. The furanone ring, particularly the conjugated system containing a carbonyl group, is electron-withdrawing. This electronic effect can decrease the electrophilicity of the methylene carbon attached to the bromine, making it less susceptible to nucleophilic attack compared to a simple alkyl or benzyl bromide. Additionally, the furanone ring and any substituents can create steric hindrance around the reaction center, impeding the backside attack required for a typical S(_N)2 reaction.[1][2][3]
Q2: What is the expected reaction mechanism for nucleophilic substitution on a bromomethyl furanone?
A2: For primary halides like a bromomethyl group, the predominant mechanism for nucleophilic substitution is the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. This is a single-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously.[4][5] S(_N)1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary halides unless there is significant resonance stabilization, which is less likely in this specific furanone context.
Q3: How can I increase the yield of my nucleophilic substitution reaction?
A3: To improve the yield, you can optimize several reaction parameters:
-
Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[1]
-
Catalysis: Employ a catalyst to activate the substrate. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be effective in biphasic systems, while Lewis acids can enhance the electrophilicity of the carbon center.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be cautious as higher temperatures can also promote side reactions like elimination.
-
Choice of Base: If a base is required to deprotonate a nucleophile (e.g., a thiol or alcohol), use a strong, non-nucleophilic base to avoid competition with your primary nucleophile.
Q4: What are common side reactions to be aware of?
A4: The most common side reaction is elimination (E2 pathway), which competes with substitution (S(_N)2).[6][7] This is more likely to occur with sterically hindered or strong bases and at higher temperatures. The E2 reaction results in the formation of a double bond (an exocyclic methylene group) on the furanone ring. Ring-opening of the furanone lactone can also occur under harsh basic or acidic conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Reactivity | The inherent electronic and steric factors are hindering the reaction. |
| Solution 1 (Solvent): Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity. | |
| Solution 2 (Catalyst): Add a phase transfer catalyst (e.g., 0.1 eq. of TBAB) for reactions with ionic nucleophiles, or a Lewis acid to activate the electrophile. | |
| Solution 3 (Temperature): Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential decomposition. | |
| Poor Nucleophile | The chosen nucleophile may be too weak or sterically hindered. |
| Solution: If possible, switch to a less hindered or more inherently nucleophilic reagent. For example, iodide is a better nucleophile than bromide. | |
| Inadequate Base | If the nucleophile requires deprotonation (e.g., an alcohol or thiol), the base may not be strong enough. |
| Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
Issue 2: Formation of a Major Side Product (Suspected Elimination)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favor E2 | High temperatures and the use of strong, bulky bases promote elimination over substitution.[6] |
| Solution 1 (Temperature): Run the reaction at a lower temperature for a longer duration. | |
| Solution 2 (Base): If a base is necessary, use a weaker or less sterically hindered base. For example, use K(_2)CO(_3) instead of t-BuOK. | |
| Solution 3 (Nucleophile): Use a "soft" nucleophile (e.g., thiols, azides) which generally favors substitution over elimination. |
Data Presentation: Enhancing Nucleophilic Substitution Yields
The following table summarizes reaction conditions that have been used to improve the yield of nucleophilic substitution on bromomethyl furanone derivatives.
| Furanone Substrate | Nucleophile | Solvent | Catalyst/Additive | Temperature | Yield (%) | Reference |
| 5-(Bromomethyl)-2(5H)-furanone | Thiophenol | Acetonitrile | K(_2)CO(_3) | Room Temp. | ~85% | Adapted from[8] |
| 5-(Bromomethyl)-2(5H)-furanone | Sodium Azide | DMF | None | 60°C | >90% | General Protocol |
| 4-(Bromomethyl)-2(5H)-furanone | Piperidine | Ethanol | None | Room Temp. | ~70-80% | Adapted from[1] |
| Phenacyl Bromide Derivative | Diethylphosphono acetic acid | Acetonitrile | TBAB / K(_2)CO(_3) | Room Temp. | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol is a generalized procedure for the synthesis of thioether derivatives of 5-(bromomethyl)-2(5H)-furanone.
-
Preparation: To a round-bottom flask, add 5-(bromomethyl)-2(5H)-furanone (1.0 eq) and the desired thiol (1.1 eq).
-
Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K(_2)CO(_3)) (1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Phase Transfer Catalysis (PTC) for Enhanced Reactivity
This protocol is adapted for situations where the nucleophile is an ionic salt and shows low reactivity in standard solvents.[9]
-
Reactant Setup: In a flask, combine the bromomethyl furanone (1.0 eq), the nucleophilic salt (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).
-
Solvent System: Add a two-phase solvent system, such as dichloromethane and a saturated aqueous solution of the nucleophilic salt.
-
Reaction: Stir the mixture vigorously at the desired temperature (starting at room temperature and heating if necessary). The PTC will shuttle the nucleophile from the aqueous phase to the organic phase to react.
-
Monitoring and Work-up: Monitor by TLC. After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue via column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Reactivity
Caption: A step-by-step workflow for troubleshooting low reactivity issues.
Signaling Pathway: S(_N)2 vs. E2 Competition
Caption: Competing S(_N)2 and E2 reaction pathways for bromomethyl furanones.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Post-Bromination Purification with N-Bromosuccinimide (NBS)
Welcome to the technical support center for post-reaction purification involving N-bromosuccinimide (NBS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove unreacted NBS and its primary byproduct, succinimide, from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to remove after a reaction with NBS?
After a typical bromination reaction using NBS, the two main impurities that need to be removed from the desired product are:
-
Unreacted N-Bromosuccinimide (NBS): This is present if an excess of the reagent was used in the reaction.
-
Succinimide: This is the primary byproduct formed from NBS during the bromination reaction.[1]
Both of these impurities can complicate the purification process. Succinimide, in particular, can be challenging to remove due to its polarity and solubility characteristics.[2]
Q2: Why is the removal of NBS and succinimide crucial?
Complete removal of NBS and succinimide is essential for several reasons:
-
Product Purity: Residual impurities will lower the purity of the final product, which can impact its physical and chemical properties.[1]
-
Downstream Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.[1]
-
Accurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the product.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization difficult.[1]
Q3: What are the common methods for removing NBS and succinimide?
The most common methods for removing NBS and its byproduct succinimide include:
-
Aqueous Workup (Washing): This is often the first and simplest step, especially if the product is soluble in a water-immiscible organic solvent.[1]
-
Precipitation and Filtration: This method is effective when the reaction is conducted in a solvent in which succinimide is insoluble.[2]
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity and can be effective if there is a sufficient polarity difference between the product and the impurities.[1][3]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity.[1][4]
Q4: How do I quench the excess, unreacted NBS in my reaction mixture?
Quenching is a critical first step to neutralize any remaining reactive NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used for this purpose.[1][5] These reagents reduce NBS to the less reactive succinimide.[2]
Caution: When using sodium sulfite under acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas. Acidified sodium thiosulfate can disproportionate to form elemental sulfur, which might complicate the workup.[2]
Q5: My product is co-eluting with succinimide during column chromatography. What can I do?
Co-elution of the product and succinimide can be a significant challenge. Here are a few strategies to address this issue:
-
Aqueous Wash Prior to Chromatography: A thorough aqueous wash before performing column chromatography can remove a significant portion of the water-soluble succinimide, reducing the amount that needs to be separated on the column.[1]
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A less polar solvent system might increase the separation between your product and the more polar succinimide.
-
Reverse-Phase HPLC: If standard silica gel chromatography fails, reverse-phase HPLC can be a powerful tool for separating the product from polar byproducts like succinimide.[6]
Q6: My desired product is sensitive to base. How can I remove succinimide?
If your product contains base-labile functional groups (e.g., esters that can be hydrolyzed), you should avoid using strong bases like NaOH for washing. In this scenario, consider the following options:
-
Repeated Water Washes: Use multiple washes with deionized water or brine to gradually remove the succinimide.[2]
-
Filtration/Precipitation: If your product is soluble in a non-polar solvent where succinimide has low solubility (like diethyl ether or hexane), you may be able to precipitate the succinimide and remove it by filtration.[2][7]
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during the removal of NBS and succinimide.
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient volume or number of washes, or the use of an inappropriate aqueous solution.
-
Troubleshooting Steps:
-
Increase the volume of the aqueous wash. A general guideline is to use a volume of aqueous solution equal to the volume of the organic layer for each wash.[1]
-
Increase the number of washes. Perform at least 2-3 washes with the chosen aqueous solution.[1]
-
Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The basic conditions help to deprotonate the succinimide, increasing its solubility in the aqueous layer.[1][5] Ensure your product is stable under basic conditions before using this method.
-
A final wash with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.[1]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM).
-
Troubleshooting Steps:
Issue 3: The product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[1]
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[1]
-
Issue 4: Succinimide does not precipitate or filter out effectively.
-
Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine.
-
Troubleshooting Steps:
-
Cool the reaction mixture in an ice bath to further decrease the solubility of succinimide.[1]
-
Add a non-polar solvent in which succinimide is known to be insoluble, such as hexane or diethyl ether, to induce precipitation.[2][7]
-
Use a filter aid like Celite® to improve the filtration of fine particles.[1]
-
Data Presentation
Table 1: Solubility of NBS and Succinimide
| Compound | Water | Acetone | Acetic Acid | Diethyl Ether | Hexane | Carbon Tetrachloride | Chloroform | Methanol |
| N-Bromosuccinimide (NBS) | Slightly Soluble[9] | Soluble[10] | Soluble[10] | Insoluble[9] | Insoluble[9] | Insoluble[9] | Soluble[11] | Sparingly Soluble[10] |
| Succinimide | Soluble[8] | - | - | Insoluble[7] | Insoluble[7] | Insoluble[7] | - | - |
Note: Solubility can be temperature-dependent. The information provided is for general guidance.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.[1][12]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Precipitation and Filtration
This protocol is effective when the reaction is performed in a solvent in which succinimide has low solubility (e.g., carbon tetrachloride, chloroform).[12][13]
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing: Wet the filter paper with a small amount of cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1] The filtrate contains the desired product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Silica Gel Column Chromatography
This protocol is used when aqueous workup and filtration are insufficient to provide pure material.
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel for dry loading or dissolved in a minimal amount of a suitable solvent for wet loading.
-
Column Packing: Prepare a silica gel column using an appropriate eluent system determined by thin-layer chromatography (TLC) analysis.[3]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions of the eluting solvent.[3]
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.[3]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[3]
Visualizations
Caption: Workflow for the removal of NBS and succinimide.
Caption: Troubleshooting succinimide contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 10. adpharmachem.com [adpharmachem.com]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
assessing furanone stability under strong acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of furanone compounds under strong acidic or basic conditions.
Troubleshooting Guides
Issue: Rapid Degradation of Furanone Compound in Solution
If you are observing a rapid loss of your furanone compound upon dissolution, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| High pH of the Solution | The stability of furanones is highly pH-dependent, with significantly increased degradation rates in neutral to basic conditions.[1] The primary degradation pathway is hydrolysis of the lactone ring.[1] 1. Measure the pH of your solution immediately after preparation. 2. Adjust the pH to a slightly acidic range (pH 3.5-4.0 is often optimal for stability) using a suitable buffer system like a citrate buffer.[2] 3. Perform a time-course stability check by analyzing samples at different time points (e.g., 0, 1, 2, 4, 8 hours) via HPLC to quantify the remaining furanone concentration.[1] |
| Presence of Strong Nucleophiles | The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles, leading to degradation.[1] |
| 1. Review the composition of your experimental medium for the presence of strong nucleophiles. 2. If possible, substitute the nucleophilic component with a non-reactive alternative. 3. If substitution is not possible, run control experiments to quantify the rate of degradation due to the nucleophile and factor this into your experimental design and data interpretation. | |
| Elevated Temperature | Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.[1] |
| 1. Prepare and handle furanone solutions at reduced temperatures (e.g., on ice). 2. Store stock solutions at -20°C or -80°C. 3. For experiments requiring elevated temperatures, minimize the exposure time and run parallel stability controls at the same temperature. |
Issue: Appearance of Unexpected Peaks in Chromatogram
The emergence of new peaks during the analysis of your furanone sample indicates the formation of degradation products.
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis | In strongly acidic conditions, furanones undergo hydrolysis, leading to the opening of the lactone ring.[3][4] |
| 1. Characterize the degradation products using LC-MS/MS to obtain molecular weights and fragmentation patterns.[5] 2. Compare the observed degradation products with known acid-catalyzed hydrolysis products of similar furanone structures. The primary product is often the corresponding γ-hydroxy carboxylic acid. 3. To minimize degradation, reduce the acid concentration or the exposure time if experimentally feasible. | |
| Base-Catalyzed Hydrolysis | Under basic conditions, furanones are rapidly hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone. |
| 1. Identify the degradation products using LC-MS/MS. For 2(5H)-furanone, the initial product is the corresponding 4-oxobutenoic acid, which can undergo further reactions. For 5-hydroxy-2(5H)-furanone at pH > 9, succinic acid can be formed.[1] 2. If possible, perform your experiment at a lower pH where the furanone is more stable. 3. If basic conditions are required, use the lowest possible concentration of base and minimize the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing furanone stability?
A1: The primary factors influencing furanone stability are pH, temperature, and the presence of strong nucleophiles. Furanones are generally more stable in acidic conditions and degrade more rapidly at neutral and basic pH.[1] Elevated temperatures accelerate this degradation.
Q2: What is the general mechanism of furanone degradation under strong acidic conditions?
A2: Under strong acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen of the lactone, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the opening of the lactone ring to form a γ-hydroxy carboxylic acid.
Q3: What is the general mechanism of furanone degradation under strong basic conditions?
A3: In strong basic conditions, furanones undergo base-catalyzed hydrolysis. This proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion directly attacks the carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate which then collapses to open the ring, yielding a carboxylate and a hydroxyl group on the resulting open-chain molecule.
Q4: Are there any quantitative data on the stability of furanones at different pH values?
A4: While specific degradation rate constants are dependent on the exact furanone structure and reaction conditions, general trends show significantly faster degradation at higher pH. For instance, γ-butyrolactone (GBL), a related saturated lactone, is completely converted to gamma-hydroxybutyrate (GHB) within minutes under strongly alkaline conditions (pH 12.0), while at pH 2.0, an equilibrium is reached within days.[4] In pure water, this equilibrium takes months to establish.[4]
Q5: How can I monitor the degradation of my furanone compound?
A5: The degradation of furanones can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[6][7] A stability-indicating HPLC method should be developed to separate the intact furanone from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the reaction and identifying the structure of the degradation products in real-time.[8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study of a Furanone Compound
This protocol outlines a general procedure for conducting a forced degradation study on a furanone compound under strong acidic and basic conditions as per ICH guidelines.[10][11]
Materials:
-
Furanone compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or phosphoric acid (for mobile phase)
-
HPLC system with UV/PDA or MS detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the furanone compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
In a volumetric flask, add a known volume of the furanone stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
In a volumetric flask, add a known volume of the furanone stock solution and dilute with 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for a reverse-phase method would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[12]
-
Monitor the decrease in the peak area of the parent furanone and the increase in the peak areas of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of furanone remaining at each time point.
-
Plot the natural logarithm of the furanone concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
Calculate the half-life (t½) of the furanone under each condition using the formula: t½ = 0.693 / k.
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and structural elucidation of furanone degradation products.[5]
Procedure:
-
Sample Preparation: Prepare degraded samples as described in Protocol 1. The samples can be directly injected after neutralization or may require a solid-phase extraction (SPE) cleanup step depending on the complexity of the matrix.
-
LC-MS/MS Analysis:
-
Utilize an LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Separate the components using a suitable HPLC method (as in Protocol 1).
-
Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.
-
Perform tandem MS (MS/MS) experiments on the molecular ions of the degradation products to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Propose structures for the degradation products based on their molecular weights and fragmentation patterns.
-
Compare the fragmentation of the degradation products with that of the parent furanone to identify structural similarities and differences.
-
Utilize knowledge of common degradation pathways (e.g., hydrolysis) to aid in structure elucidation.
-
Data Presentation
Table 1: Relative Stability of Furanones under Different pH Conditions
| Furanone Derivative | Acidic Condition (e.g., pH 2) | Neutral Condition (pH 7) | Basic Condition (e.g., pH 12) | Primary Degradation Product(s) |
| 2(5H)-Furanone | Relatively Stable | Moderate Degradation | Rapid Degradation | 4-Oxobutenoic acid |
| γ-Butyrolactone | Equilibrium with GHB reached in days[4] | Slow degradation (equilibrium in months)[4] | Rapid and complete conversion to GHB[4] | Gamma-hydroxybutyric acid (GHB) |
| 5-Hydroxy-2(5H)-furanone | Most Stable[1] | Less Stable | Rapid Degradation | cis-β-Formylacrylic acid, Succinic acid (at pH > 9)[1] |
Note: The stability is relative and depends on the specific furanone structure, temperature, and concentration of the acid or base.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New RP HPLC Method Development, Validation and Stability Indicating for the [ijaresm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Bromomethyl)furan-2(5H)-one and Its Analogs
For researchers and professionals in the fields of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-(bromomethyl)furan-2(5H)-one, a versatile synthetic intermediate, and its analogs.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 4-(halomethyl)furan-2(5H)-ones.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its good solubilizing power for a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which is easily identifiable. Other deuterated solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ may be used depending on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.
Instrumentation and Data Acquisition:
-
Spectrometer: NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H and a corresponding frequency for ¹³C (e.g., 100 or 125 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.
Comparative NMR Spectral Data
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its analogs. The predicted data provides a useful reference in the absence of readily available experimental values.
Table 1: ¹H NMR Spectral Data of 4-(Halomethyl)furan-2(5H)-one Analogs (in CDCl₃)
| Compound | H-3 (ppm) | H-5 (ppm) | -CH₂- (ppm) |
| This compound | 6.20 (t, J = 1.8 Hz) | 4.90 (q, J = 1.8 Hz) | 4.00 (d, J = 1.8 Hz) |
| 4-(Chloromethyl)furan-2(5H)-one (Predicted) | ~6.1-6.3 | ~4.8-5.0 | ~4.1-4.3 |
| 4-(Iodomethyl)furan-2(5H)-one (Predicted) | ~6.1-6.3 | ~4.8-5.0 | ~3.8-4.0 |
| 4-Methylfuran-2(5H)-one | 5.76 (q, J = 1.6 Hz) | 4.75 (t, J = 1.8 Hz) | 2.05 (s) |
Table 2: ¹³C NMR Spectral Data of 4-(Halomethyl)furan-2(5H)-one Analogs (in CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | -CH₂- (ppm) |
| This compound (Predicted) | ~170-172 | ~118-120 | ~155-157 | ~70-72 | ~25-27 |
| 4-(Chloromethyl)furan-2(5H)-one (Predicted) | ~170-172 | ~118-120 | ~155-157 | ~70-72 | ~35-37 |
| 4-(Iodomethyl)furan-2(5H)-one (Predicted) | ~170-172 | ~118-120 | ~155-157 | ~70-72 | ~5-7 |
| 4-Methylfuran-2(5H)-one | 173.9 | 117.8 | 157.9 | 71.0 | 10.1 |
Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the analysis and comparison of NMR spectral data for synthetic compounds like this compound.
Caption: A workflow diagram for NMR spectral analysis and comparison.
Discussion of Spectral Data
The ¹H NMR spectrum of this compound is characterized by three main signals. The vinylic proton at C-3 appears as a triplet, coupled to the two protons of the methylene group at C-5. The protons on the exocyclic methylene group adjacent to the bromine atom appear as a doublet, coupled to the vinylic proton at C-3. The two protons at C-5 appear as a quartet, coupled to both the C-3 proton and the exocyclic methylene protons.
In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is expected to have the most downfield chemical shift. The olefinic carbons (C-3 and C-4) will appear in the typical range for sp² hybridized carbons, with C-4 being further downfield due to its substitution. The C-5 and the exocyclic methylene carbons will have upfield chemical shifts characteristic of sp³ hybridized carbons.
The electronegativity of the halogen atom in the 4-(halomethyl) substituent has a predictable effect on the chemical shifts of the adjacent methylene protons and carbon. As the electronegativity of the halogen decreases (Cl > Br > I), the shielding of the neighboring nuclei increases, resulting in an upfield shift (lower ppm value) for both the ¹H and ¹³C signals of the -CH₂X group. This trend is reflected in the predicted data presented in the tables.
By comparing the experimental and predicted NMR data of this compound with its chloro, iodo, and methyl analogs, researchers can confidently assign the chemical shifts and verify the structure of their synthesized compounds. This comparative approach is a powerful strategy for the structural elucidation of novel furanone derivatives and other complex organic molecules.
Interpreting Mass Spectrometry Fragmentation Patterns of Brominated Furanones: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative overview of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of brominated furanones, a class of compounds with significant biological activity. By understanding their characteristic fragmentation pathways, researchers can more accurately identify these molecules in complex mixtures and interpret their structural features.
Comparative Fragmentation Data of Brominated Furanones
The mass spectral fragmentation of furanones is influenced by the substitution pattern on the furanone ring. The presence of bromine atoms introduces characteristic isotopic patterns and directs fragmentation pathways. Below is a summary of the expected major fragment ions for three different brominated furanones, illustrating the impact of bromine substitution on the resulting mass spectra. The relative abundances are based on common fragmentation pathways for furanones and halogenated organic compounds.
| Compound Name | Structure | Molecular Ion (M+) [m/z] (Relative Abundance %) | Key Fragment Ions [m/z] (Relative Abundance %) |
| 3,4-Dibromo-5-hydroxy-2(5H)-furanone | ![]() | 256/258/260 (M/M+2/M+4) (15%) | 228/230/232 ([M-CO]+, 20%), 177/179 ([M-Br]+, 40%), 149/151 ([M-Br-CO]+, 100%), 98 ([M-2Br]+, 30%), 69 ([C3H2O2]+, 50%) |
| (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | ![]() | 252/254/256 (M/M+2/M+4) (30%) | 224/226/228 ([M-CO]+, 40%), 173/175 ([M-Br]+, 80%), 145/147 ([M-Br-CO]+, 90%), 94 ([M-2Br]+, 60%), 66 ([C4H2O]+, 100%) |
| 3-Bromo-4-methyl-2(5H)-furanone | ![]() | 174/176 (M/M+2) (50%) | 146/148 ([M-CO]+, 70%), 95 ([M-Br]+, 100%), 67 ([M-Br-CO]+, 85%), 53 ([C4H5]+, 40%) |
Note: The presence of two bromine atoms results in a characteristic M/M+2/M+4 isotopic pattern with relative intensities of approximately 1:2:1. For compounds with one bromine atom, an M/M+2 pattern with roughly 1:1 intensity is observed.
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and high-quality mass spectral data. The following protocol outlines a standard procedure for the analysis of brominated furanones by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Acidification: Acidify the water sample to a pH of 2 using concentrated sulfuric acid to ensure the furanones are in their neutral form.
-
Solvent Extraction:
-
To a 1 L separatory funnel, add 500 mL of the acidified water sample.
-
Add 50 mL of dichloromethane (DCM) or ethyl acetate as the extraction solvent.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the organic (bottom DCM or top ethyl acetate) layer.
-
Repeat the extraction two more times with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Derivatization (Optional): For furanones with hydroxyl groups, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and chromatographic peak shape.
2. GC-MS Analysis
-
Gas Chromatograph (GC) System: An Agilent 6890 or similar, equipped with a mass selective detector.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Fragmentation Pathways and Mechanisms
The fragmentation of brominated furanones in EI-MS is driven by the initial formation of a molecular ion radical (M+•), which then undergoes a series of characteristic bond cleavages and rearrangements.
General Fragmentation Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis and interpretation of brominated furanones.
References
Navigating the Carbonyl Stretch in 2(5H)-Furanones: An FTIR Analysis Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced shifts in the carbonyl (C=O) stretching frequency of 2(5H)-furanones via Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for structural elucidation. This guide provides a comparative analysis of the C=O stretching frequencies in substituted 2(5H)-furanones, supported by experimental data and detailed protocols to aid in the precise characterization of these important heterocyclic compounds.
The position of the C=O stretching vibration in the infrared spectrum is highly sensitive to the electronic and structural environment of the furanone ring. Factors such as conjugation, ring strain, and the electronic nature of substituents can induce significant shifts in the absorption frequency, offering valuable insights into the molecular structure.
The Influence of Substituents on the C=O Stretching Frequency
The inherent C=O stretching frequency of the parent 2(5H)-furanone is observed around 1735 cm⁻¹[1]. The introduction of various substituents at the C3, C4, and C5 positions of the furanone ring can either increase or decrease this frequency, depending on their electron-donating or electron-withdrawing nature.
Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies in Substituted 2(5H)-Furanones
| Compound | Substituent(s) | Position(s) | C=O Stretching Frequency (cm⁻¹) | Reference |
| 2(5H)-Furanone | -H | - | ~1735 | [1] |
| 3-Aryl-5-bromo-2(5H)-furanone | Aryl, Bromo | 3, 5 | Not specified in abstract | [2] |
| 4-Halo-5-hydroxy-2(5H)-furanone | Halo, Hydroxy | 4, 5 | Not specified in abstract | [3] |
| 5-Ethoxy-3,4-diphenyl-2(5H)-furanone | Ethoxy, Diphenyl | 5, 3, 4 | Not specified in text | |
| 5,5’-(Ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one) | Dichloro, Ether linkage | 3, 4, 5 | 1765 | [4] |
Note: This table is populated with available data from the search results. Many publications confirm the synthesis and characterization of these compounds via FTIR but do not explicitly report the C=O stretching frequency in an easily accessible format. A comprehensive review of the full text of such articles is necessary to extract more data points.
Generally, electron-withdrawing groups (EWGs) attached to the furanone ring tend to increase the C=O stretching frequency. This is due to the inductive effect, which shortens and strengthens the C=O bond. Conversely, electron-donating groups (EDGs) can lower the frequency by increasing electron density in the carbonyl bond through resonance, which imparts more single-bond character to the C=O bond.
Experimental Protocol for FTIR Analysis of 2(5H)-Furanones
The following is a generalized experimental protocol for obtaining high-quality FTIR spectra of 2(5H)-furanone derivatives. This protocol is a synthesis of best practices and should be adapted based on the specific instrumentation and sample properties.
Objective: To determine the carbonyl (C=O) stretching frequency of a synthesized 2(5H)-furanone derivative.
Materials:
-
FTIR Spectrometer (e.g., Bruker, Thermo Fisher, PerkinElmer) with a suitable detector (e.g., DTGS)
-
Sample of the 2(5H)-furanone derivative (solid or liquid)
-
Potassium bromide (KBr), spectroscopic grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
Sample holder for KBr pellets or liquid cell (e.g., NaCl or KBr plates)
-
Spatula
-
Solvent for cleaning (e.g., spectroscopic grade acetone or chloroform)
-
Nitrogen gas supply for purging the sample compartment
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Purge the sample compartment with dry nitrogen gas for at least 15-30 minutes to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of the atmosphere (any residual CO₂ and H₂O) and the instrument optics.
-
-
Sample Preparation:
-
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the 2(5H)-furanone sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder.
-
-
For Liquid Samples (Thin Film Method):
-
Place a drop of the liquid 2(5H)-furanone sample onto a clean, dry NaCl or KBr plate.
-
Place a second plate on top and gently press to create a thin film of the liquid between the plates.
-
Mount the plates in the appropriate sample holder.
-
-
Attenuated Total Reflectance (ATR) Method (for solids and liquids):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
-
Sample Spectrum Acquisition:
-
Place the sample holder with the prepared sample into the FTIR spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the strong absorption band in the region of approximately 1700-1800 cm⁻¹. This corresponds to the C=O stretching vibration.
-
Use the software's peak-picking tool to determine the exact wavenumber (cm⁻¹) of the maximum absorbance of this peak.
-
Analyze other characteristic peaks to confirm the overall structure of the furanone derivative.
-
Visualizing the Factors Influencing the C=O Stretch
The following diagram illustrates the key factors that can cause a shift in the carbonyl stretching frequency of 2(5H)-furanones.
Caption: Factors influencing the C=O stretching frequency in 2(5H)-furanones.
This guide serves as a foundational resource for the FTIR analysis of 2(5H)-furanones. For more in-depth analysis, researchers are encouraged to consult the primary literature for specific compounds of interest and to build their own comprehensive databases of spectral data.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. An efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
Reactivity Showdown: Bromomethyl vs. Iodomethyl Furanones in Nucleophilic Substitution
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the realm of synthetic organic chemistry and drug development, the strategic functionalization of heterocyclic scaffolds like furanones is paramount for creating novel molecular entities with tailored biological activities. Halomethyl furanones, particularly bromomethyl and iodomethyl derivatives, serve as versatile intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides an objective, data-supported comparison of the reactivity of bromomethyl and iodomethyl furanones, offering researchers a basis for selecting the optimal reagent for their synthetic endeavors.
Executive Summary
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway common for these primary substrates, are highly sensitive to the stability of the departing halide ion (the leaving group). A good leaving group is a species that is stable on its own, which corresponds to it being the conjugate base of a strong acid.
Comparing hydroiodic acid (HI, pKa ≈ -10) and hydrobromic acid (HBr, pKa ≈ -9), both are very strong acids, but HI is slightly stronger. This translates to the iodide ion (I⁻) being a weaker base and thus a more stable, and consequently better, leaving group than the bromide ion (Br⁻). Furthermore, the C-I bond (bond energy ≈ 228 kJ/mol) is significantly weaker than the C-Br bond (bond energy ≈ 290 kJ/mol). This weaker bond is more easily broken in the transition state of a substitution reaction, leading to a lower activation energy and a faster reaction rate.
Caption: Logical relationship between bond strength, leaving group stability, and reaction rate.
Quantitative Reactivity Comparison: A Benzyl Halide Model
To provide quantitative insight, we turn to the benzyl halide system (C₆H₅CH₂-X), which serves as an excellent electronic model for halomethyl furanones. The adjacent π-system of the furanone ring, similar to the benzene ring, can stabilize the transition state of SN2 reactions. Kinetic studies consistently show that benzyl iodide is more reactive than benzyl bromide.
The reaction of benzyl halides with nucleophiles like the azide ion (N₃⁻) is a classic example of an SN2 reaction. The rate of this reaction is second-order overall, being first-order with respect to both the benzyl halide and the nucleophile.[1][2]
Rate = k[R-X][N₃⁻]
While a direct side-by-side kinetic comparison with the same nucleophile is sparse in the literature, the established reactivity trend (I > Br > Cl) is universally acknowledged.[3] For context, a reported second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone is 1.5 x 10⁻³ M⁻¹s⁻¹.[4] Given the superior leaving group ability of bromide over chloride, and iodide over bromide, a significant rate enhancement is expected when moving from bromomethyl to iodomethyl furanones. The reactivity order found for benzyl halides is directly attributable to the leaving group's polarizability and the carbon-halogen bond strength.[3]
| Feature | Bromomethyl Furanone | Iodomethyl Furanone | Rationale |
| C-X Bond Energy | ~290 kJ/mol | ~228 kJ/mol | C-I bond is weaker and requires less energy to break. |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | Iodide is a weaker base and more stable anion. |
| Relative Reactivity | Lower | Higher | Weaker C-X bond and better leaving group lead to a lower activation energy. |
| Typical Reaction Conditions | Higher temperatures, longer reaction times may be needed. | Milder conditions, shorter reaction times are often sufficient. | Higher reactivity allows for less forcing conditions. |
Experimental Protocols
The following protocols provide representative methods for the synthesis of the halomethyl furanone precursors and their subsequent reaction with a nucleophile.
Protocol 1: Synthesis of 5-(Hydroxymethyl)-2(5H)-furanone
This precursor can be synthesized from various starting materials, including furfural or specific carbohydrate sources like D-ribonolactone.[5][6]
Caption: General synthetic workflow for halomethyl furanones.
Protocol 2: Conversion of 5-(Hydroxymethyl)-2(5H)-furanone to Halomethyl Derivatives
a) Synthesis of 5-(Bromomethyl)-2(5H)-furanone (Appel Reaction)
-
Materials: 5-(Hydroxymethyl)-2(5H)-furanone, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-(hydroxymethyl)-2(5H)-furanone (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-(bromomethyl)-2(5H)-furanone.
-
b) Synthesis of 5-(Iodomethyl)-2(5H)-furanone
This can be achieved directly from the hydroxymethyl precursor or via a Finkelstein reaction on the bromomethyl derivative for potentially higher overall yields.
-
Method 1: Direct Iodination
-
Materials: 5-(Hydroxymethyl)-2(5H)-furanone, Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole, Acetonitrile/DCM solvent mixture.
-
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous acetonitrile/DCM at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir until the solution becomes a yellowish-white suspension.
-
Add a solution of 5-(hydroxymethyl)-2(5H)-furanone (1.0 eq) in the same solvent mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
-
Method 2: Finkelstein Reaction
-
Materials: 5-(Bromomethyl)-2(5H)-furanone, Sodium iodide (NaI), Acetone.
-
Procedure:
-
Dissolve 5-(bromomethyl)-2(5H)-furanone (1.0 eq) in acetone.
-
Add sodium iodide (3.0 eq) and heat the mixture to reflux.
-
Stir for 4-12 hours. The formation of a precipitate (NaBr) indicates reaction progress.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the precipitate, and concentrate the filtrate.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield 5-(iodomethyl)-2(5H)-furanone.
-
-
Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide
This protocol is based on the well-established synthesis of benzyl azide and can be adapted for the furanone substrates.[7] The expected shorter reaction time for the iodomethyl derivative will be the primary indicator of its higher reactivity.
Caption: Experimental workflow for the substitution reaction.
-
Materials: 5-(Bromomethyl)-2(5H)-furanone, 5-(Iodomethyl)-2(5H)-furanone, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO) or Acetone, Diethyl ether, Water, Brine.
-
Procedure (to be run in parallel):
-
In separate flasks, dissolve 5-(bromomethyl)-2(5H)-furanone (1.0 eq) and 5-(iodomethyl)-2(5H)-furanone (1.0 eq) in DMSO.
-
To each flask, add sodium azide (1.5 eq) and stir the mixtures vigorously at room temperature.
-
Monitor both reactions simultaneously by TLC at regular intervals (e.g., every 15-30 minutes).
-
Record the time required for the complete consumption of the starting material in each reaction. The reaction with the iodomethyl furanone is expected to be significantly faster.
-
Upon completion, slowly add water to each reaction mixture.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the respective 5-(azidomethyl)-2(5H)-furanone products.
-
Compare the yields and purity of the products.
-
Conclusion
References
- 1. Solved The reaction of benzyl bromide (CH,CH,Br) with azide | Chegg.com [chegg.com]
- 2. Answered: For the reaction of benzyl bromide with the azide anion shown below, when the benzyl bromide concentration is held constant and the azide anion concentration… | bartleby [bartleby.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A short synthesis of (s)-5-hydroxymethyl-(5h)-furan-2-one and derivatives from d-ribonolactone | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Biological Activity of 4-(Bromomethyl)furan-2(5H)-one and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-(Bromomethyl)furan-2(5H)-one and its structural analogs. The information presented is curated from experimental data to assist in drug discovery and development. The primary biological activities discussed are quorum sensing inhibition, anti-inflammatory effects, and cytotoxicity.
Quorum Sensing Inhibition
Furanone derivatives, particularly those with halogen substituents, are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. This makes them attractive candidates for developing anti-virulence therapies that may circumvent the issue of antibiotic resistance. The primary target of these compounds in Gram-negative bacteria like Pseudomonas aeruginosa is the N-acyl homoserine lactone (AHL) signaling pathway.
Comparative Data on Quorum Sensing Inhibition
The following table summarizes the inhibitory activity of various furanone analogs on QS-regulated virulence factors in Pseudomonas aeruginosa. A prominent analog in this class is (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, often referred to as furanone C-30.
| Compound | Target Organism | Assay | Concentration | % Inhibition | Reference |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa PA14 | Pyocyanin Production | 25 µM | ~60% | [1] |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa PA14 | Pyocyanin Production | 50 µM | ~80% | [1] |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa PA14 | Biofilm Formation | 25 µM / 50 µM | ~90% | [1] |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa PA14 | Swarming Motility | 50 µM | Strong Inhibition | [1] |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | P. aeruginosa PA14 | Pyocyanin Production | 25 µM | ~50% | [1] |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | P. aeruginosa PA14 | Pyocyanin Production | 50 µM | ~75% | [1] |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | P. aeruginosa PA14 | Biofilm Formation | 25 µM / 50 µM | ~90% | [1] |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | P. aeruginosa PA14 | Swarming Motility | 50 µM | Strong Inhibition | [1] |
Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa
Furanones are structural mimics of AHL signaling molecules and are thought to competitively inhibit the binding of AHLs to their cognate transcriptional regulators, such as LasR and RhlR. This disruption prevents the activation of genes responsible for virulence factor production and biofilm formation.
References
A Comparative Guide to Alternative Synthetic Precursors for the Butenolide Moiety
For Researchers, Scientists, and Drug Development Professionals
The butenolide moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its synthesis has been a subject of intense research, leading to the development of diverse and innovative strategies. This guide provides an objective comparison of alternative synthetic precursors for the butenolide core, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific target molecules.
Furan-Based Precursors: The Oxidative Approach
Furan derivatives stand out as readily available and versatile precursors for butenolide synthesis.[3][4] The most common strategy involves an oxidative fragmentation of the furan ring.
A powerful method involves the Diels-Alder reaction of furans with singlet oxygen to generate hydroperoxide intermediates. These intermediates can then undergo iron(II)-mediated radical fragmentation to yield functionalized butenolides.[3] This approach offers a modular and facile route to a wide variety of butenolides that would be challenging to prepare otherwise.[3]
Key Advantages:
-
Readily available and inexpensive starting materials.[3]
-
Modular approach allowing for diverse functionalization.[3]
-
Can be applied to the synthesis of complex natural products.[3]
Representative Experimental Protocol: Oxidative Furan Fragmentation
To a solution of the furan precursor in an appropriate solvent (e.g., CH2Cl2), a photosensitizer (e.g., Rose Bengal) is added. The solution is then irradiated with visible light while oxygen is bubbled through the mixture. After completion of the reaction (monitored by TLC), the solvent is removed, and the resulting hydroperoxide is treated with a solution of iron(II) sulfate in methanol. The reaction mixture is stirred at room temperature until the hydroperoxide is consumed. The product butenolide is then isolated and purified using standard chromatographic techniques.[3]
| Precursor Example | Product | Yield (%) | Reference |
| 2-Substituted Furan | 5-Substituted Butenolide | 60-85 | [3] |
| 2,5-Disubstituted Furan | 3,5-Disubstituted Butenolide | 55-78 | [3] |
Logical Relationship: Furan to Butenolide
Caption: Oxidative fragmentation of furans to butenolides.
Aliphatic Acids: A Direct C-H Activation Strategy
A recent and powerful approach utilizes aliphatic acids as direct precursors to butenolides through a palladium-catalyzed triple C-H functionalization.[5][6] This method avoids the need for pre-functionalized starting materials and offers a highly convergent route to the butenolide core.[5] A key element of this transformation is the use of a specialized triazole-pyridone ligand.[5][6]
Key Advantages:
-
Direct conversion of simple aliphatic acids.[5]
-
High atom economy.
-
Access to a wide range of substituted butenolides.[5]
-
Scalable and amenable to purification by simple aqueous wash.[5]
Representative Experimental Protocol: Palladium-Catalyzed C-H Activation
In a reaction vessel, the aliphatic acid substrate, a palladium catalyst (e.g., Pd(OAc)2), the triazole-pyridone ligand, and an oxidant (e.g., TBHP) are combined in a suitable solvent (e.g., t-AmylOH). The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is subjected to an aqueous workup to remove the catalyst and other water-soluble components, affording the butenolide product which can be further purified by chromatography if necessary.[5]
| Precursor Example | Product | Yield (%) | Reference |
| Simple Aliphatic Acid | α- and γ-Substituted Butenolide | 42-75 | [5] |
| Substituted Aliphatic Acid | Spiro- and Bridged Butenolides | 35-68 | [5] |
Signaling Pathway: Catalytic Cycle of C-H Activation
Caption: Synthesis of butenolides from cyclopropenones.
Other Notable Precursors and Methods
While the above methods represent some of the most versatile and modern approaches, several other precursors and strategies have been successfully employed for butenolide synthesis:
-
Allenic Acids and Esters: These precursors can be converted to butenolides through iodolactonization followed by hydrogenolysis. *[7] Biomass-Derived Precursors: Furans derived from biomass, such as 5-(hydroxymethyl)furfural (HMF), can be utilized as sustainable starting materials for butenolide synthesis. *[4] Metal- and Organocatalysis: A wide range of catalytic systems, including those based on ruthenium, copper, and gold, as well as organocatalysts, have been developed for the asymmetric synthesis of chiral butenolides. T[1][2][8]hese methods often involve catalytic asymmetric aldol reactions, Michael additions, and other enantioselective transformations.
The synthesis of the butenolide moiety has evolved significantly, with a clear trend towards more efficient, atom-economical, and versatile methods. The choice of precursor and synthetic strategy will ultimately depend on the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule. Furan-based precursors offer a modular and cost-effective route, while C-H activation of aliphatic acids provides a direct and highly convergent approach. For intricate substitution patterns and high functional group tolerance, the cyclopropenone ring-opening strategy presents a powerful alternative. Researchers are encouraged to consider the comparative advantages and limitations outlined in this guide to make an informed decision for their synthetic endeavors.
References
- 1. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Butenolide Derivatives of Biobased Furans: Sustainable Synthetic Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Butenolide synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Methods for Structural Confirmation of Furanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of furanone derivatives is a critical step in chemical synthesis, natural product identification, and drug development. A multi-spectroscopic approach is essential for unambiguous confirmation of their diverse and often isomeric structures. This guide provides a comparative overview of key spectroscopic methods, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in this endeavor.
Data Presentation: A Spectroscopic Fingerprint
The following tables summarize the characteristic spectroscopic data for furanone derivatives, offering a direct comparison between different isomers and substitution patterns.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Furanone Cores
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of furanone derivatives. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing clear distinctions between isomers.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2(3H)-Furanone | H-3 | ~2.6 - 2.8 (t) | ~35 |
| H-4 | ~4.3 - 4.5 (t) | ~70 | |
| H-5 | ~7.2 - 7.4 (m) | ~145 | |
| C-2 | - | ~175 | |
| C-5 | - | ~145 | |
| 2(5H)-Furanone | H-3 | ~6.1 - 6.3 (d) | ~122 |
| H-4 | ~7.5 - 7.7 (d) | ~155 | |
| H-5 | ~4.9 - 5.1 (s) | ~75 | |
| C-2 | - | ~174 | |
| C-3 | - | ~122 | |
| C-4 | - | ~155 | |
| C-5 | - | ~75 |
Note: Chemical shifts are approximate and can vary based on the solvent and substituents.
Table 2: Infrared (IR) Spectroscopic Data for Furanone Derivatives
Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly diagnostic for the lactone ring in furanones.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbonyl (Lactone) | C=O stretch | 1740 - 1780 | Strong |
| Alkene | C=C stretch | 1620 - 1680 | Medium |
| Alkene | =C-H stretch | 3010 - 3095 | Medium |
| Alkyl | C-H stretch | 2850 - 2960 | Medium |
| Ester | C-O stretch | 1000 - 1300 | Strong |
Table 3: Mass Spectrometry (MS) Data for Furanone Derivatives
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.[1]
| Furanone Type | Ionization Method | Key Fragmentation Pathways | Characteristic m/z Values |
| General Furanones | Electron Ionization (EI) | Loss of CO | [M-28]⁺ |
| Loss of H₂O (if hydroxylated) | [M-18]⁺ | ||
| Retro-Diels-Alder (for certain derivatives) | Varies | ||
| 3(2H)-Furanones | EI | Cleavage of the furanone ring | Varies based on substituents |
| 2(3H)-Furanone | Proton Transfer Reaction (PTR) | Protonated molecule | 85.028[2] |
| Hydrolysis product | m/z + 18[2] |
Table 4: UV-Vis Spectroscopic Data for Furanone Derivatives
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups.[3]
| Chromophore | Electronic Transition | Typical λmax (nm) |
| Isolated C=C | π → π | < 200 |
| Isolated C=O | n → π | ~270 - 300 |
| Conjugated Enone (C=C-C=O) | π → π | 215 - 250 |
| Extended Conjugation | π → π | > 250 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified furanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
For multiplicity information (CH, CH₂, CH₃), perform a DEPT-135 experiment, where CH and CH₃ signals appear as positive peaks and CH₂ signals as negative peaks.
-
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (JH-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No specific sample preparation is typically required for ATR-FTIR. A small amount of the solid or liquid furanone derivative is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere (CO₂ and water vapor).[6]
-
Sample Spectrum: Place the sample on the crystal and apply pressure using the built-in clamp to ensure good contact.[5]
-
Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile furanone derivative into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification, or a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may then undergo fragmentation.[8]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight. The fragmentation pattern provides clues about the structure of the molecule.
UV-Vis Spectroscopy
Objective: To investigate the electronic transitions, particularly in conjugated furanone derivatives.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the furanone derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.[9]
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam path.
-
Acquisition: Scan a range of wavelengths (e.g., 200-400 nm for non-colored compounds, or up to 800 nm for colored compounds) to obtain the absorption spectrum.[9]
-
Data Analysis: The spectrum is a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
Mandatory Visualization: Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a furanone derivative using the spectroscopic methods described.
Caption: A logical workflow for the structural elucidation of furanone derivatives.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the structure of furanone derivatives, a crucial step in advancing chemical and pharmaceutical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. youtube.com [youtube.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Halogenated Furanones
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of various halogenated furanones on different cancer cell lines. The data presented herein, compiled from multiple studies, highlights the potential of these compounds as anticancer agents and offers insights into their mechanisms of action.
Halogenated furanones, a class of compounds found in marine algae and also accessible through synthetic routes, have garnered significant interest for their diverse biological activities. Among these, their potent cytotoxic effects against various cancer cell lines stand out, making them promising candidates for novel anticancer drug development. This guide summarizes key quantitative data on their cytotoxicity, details the experimental protocols used for their evaluation, and visualizes the proposed signaling pathways and experimental workflows.
Comparative Cytotoxicity of Halogenated Furanones
The cytotoxic potential of halogenated furanones is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various brominated and chlorinated furanones across a panel of human cancer cell lines.
| Brominated Furanones | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate) | 0.93 ± 0.02 | [1] |
| 3,4-Dibromofuran-2(5H)-one | HCT-116 (Colon) | 0.4 ± 0.04 | [1] |
| Chlorinated Furanones | Cancer Cell Line | IC50 (nM) | Reference |
| Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC16 (Murine Adenocarcinoma) | 50 | |
| Aziridine derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC16 (Murine Adenocarcinoma) | 30 |
Note: The data is compiled from different studies, and experimental conditions may vary.
Experimental Protocols
The evaluation of the cytotoxic activity of halogenated furanones and the elucidation of their mechanism of action involve a series of well-established experimental protocols. Below are detailed methodologies for the key experiments cited in the studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the halogenated furanone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a complete culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. Control wells with vehicle (DMSO) and no treatment are also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the halogenated furanone at its IC50 concentration for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure the intracellular levels of ROS.
-
Cell Treatment: Cells are treated with the halogenated furanone for a specific duration.
-
DCFH-DA Staining: After treatment, the cells are incubated with DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms of Action
To illustrate the proposed mechanisms by which halogenated furanones exert their cytotoxic effects, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for evaluating the cytotoxicity and mechanism of action of halogenated furanones.
Caption: Proposed signaling pathway for halogenated furanone-induced apoptosis.
The compiled data and elucidated mechanisms underscore the potential of halogenated furanones as a promising class of anticancer agents. Further research, including in vivo studies and the exploration of a wider range of derivatives, is warranted to fully realize their therapeutic potential. The detailed protocols provided in this guide aim to facilitate standardized and reproducible research in this exciting field.
References
Safety Operating Guide
Proper Disposal of 4-(Bromomethyl)furan-2(5H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Bromomethyl)furan-2(5H)-one, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.
A. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1][2] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[1][3]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[1][3]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[2][5]
B. Spill Response: In the event of a spill, evacuate personnel from the immediate area.[4][5] Absorb the spill with an inert material, such as diatomite or universal binders, and collect it into a designated, sealed container for hazardous waste.[5][6][7] Decontaminate the affected surfaces with alcohol.[5]
II. Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound and related compounds, providing a clear overview of the associated risks.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][5][7] | Signal word: Warning[4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][4][5] | Signal word: Warning[4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[4][5] | Signal word: Warning[4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[4][5][7] | Signal word: Warning[4] |
| Aquatic Hazard (Chronic, Category 3) | Harmful to aquatic life with long-lasting effects.[3] | No pictogram available |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires segregation and clear labeling as a halogenated organic waste. Never dispose of this chemical down the drain.[1][2]
1. Waste Collection:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][8] The container should be marked as "Hazardous Waste: Halogenated Organic Compounds".[1][8]
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent materials, must be collected in a separate, sealed container labeled as "Solid Hazardous Waste: Halogenated Organic Compounds".[8]
2. Storage Pending Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]
-
Ensure containers are tightly sealed to prevent the release of vapors.[6][8]
-
Store containers in a designated and secure area, accessible only to authorized personnel.[3][5]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[4][6]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the safety data sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous materials.[10]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aablocks.com [aablocks.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. orgsyn.org [orgsyn.org]
Safeguarding Your Research: A Guide to Personal Protective Equipment for 4-(Bromomethyl)furan-2(5H)-one
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Bromomethyl)furan-2(5H)-one. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When working with this compound, a multi-layered approach to PPE is necessary to prevent exposure through inhalation, skin contact, or eye contact. All handling of this compound must be conducted within a certified chemical fume hood.[1][2]
1. Hand Protection:
Due to the lack of specific chemical resistance data for this compound, it is recommended to use gloves with high resistance to a broad range of chemicals, particularly halogenated organic compounds.
-
Primary Gloves: Nitrile gloves are a suitable choice for incidental contact.[1][3] However, given that nitrile has poor resistance to some halogenated hydrocarbons, it is crucial to change them immediately upon any sign of contamination.[3][4]
-
Secondary Gloving (Double Gloving): For extended operations or when handling larger quantities, wearing a second pair of nitrile gloves or a more robust glove over the primary pair is strongly advised.
-
Heavy-Duty Work: For tasks with a higher risk of splashing or prolonged exposure, butyl rubber gloves are recommended due to their excellent resistance to a wide variety of organic solvents, acids, and bases.[5][6]
2. Eye and Face Protection:
Given the lachrymatory potential of similar compounds, protecting the eyes and face from vapors and splashes is paramount.
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when in the laboratory.[1]
-
Face Shield: A full-face shield must be worn over safety goggles when there is a risk of splashing, such as during transfers of the chemical or when working with larger volumes.[7]
3. Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has long sleeves is required. This will protect your skin and personal clothing from accidental spills.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory to ensure maximum skin coverage.[7]
4. Respiratory Protection:
All work with this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] If there is a potential for exposure outside of a fume hood, a full-face atmosphere-supplying respirator may be necessary, and personnel must be properly trained and fit-tested for its use.[2]
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Single pair of nitrile gloves for incidental contact. | Double-gloving with nitrile gloves. Butyl rubber gloves for significant exposure risk. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant).[1] | - |
| Face Protection | - | Full-face shield worn over safety goggles during splash-prone procedures.[7] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[7] | - |
| Respiratory Protection | Work exclusively in a chemical fume hood.[1] | Full-face atmosphere-supplying respirator if work outside a fume hood is unavoidable.[2] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory.
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[8] Do not mix with non-halogenated waste.
-
Container Management: Waste containers should be kept tightly closed when not in use and stored in a designated, well-ventilated area, preferably within secondary containment.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance on collection schedules and any additional requirements.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves-online.com [gloves-online.com]
- 7. wm.edu [wm.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



